Propizepine
Descripción
RN given refers to parent cpd; synonym UP 106 refers to HCl; structure
Structure
3D Structure
Propiedades
IUPAC Name |
6-[2-(dimethylamino)propyl]-11H-pyrido[3,2-c][1,5]benzodiazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-12(20(2)3)11-21-15-9-5-4-8-14(15)19-16-13(17(21)22)7-6-10-18-16/h4-10,12H,11H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLBETLXDPBWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2NC3=C(C1=O)C=CC=N3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14559-79-6 (hydrochloride) | |
| Record name | Propizepine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010321127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20864247 | |
| Record name | 6-[2-(Dimethylamino)propyl]-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10321-12-7 | |
| Record name | Propizepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10321-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propizepine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010321127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-[2-(Dimethylamino)propyl]-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propizepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPIZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09B57945V9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Propizepine: A Technical Review of its Presumed Mechanism of Action as a Tricyclic Antidepressant
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Propizepine is a tricyclic antidepressant (TCA) that was introduced in France in the 1970s.[1] Due to its age and limited geographical use, detailed public data on its specific receptor binding affinities, transporter inhibition, and pharmacokinetic profile are scarce. This guide, therefore, provides an in-depth overview of the established mechanism of action for the tricyclic antidepressant class, to which this compound belongs. The quantitative data and experimental protocols presented herein are representative of well-characterized TCAs and serve to illustrate the presumed pharmacological properties of this compound.
Introduction to this compound
This compound, marketed under the brand names Depressin and Vagran, is a tricyclic antidepressant drug.[1] Structurally, it is a dibenzodiazepine derivative. Like other TCAs, its therapeutic effect in treating depression is believed to stem from its ability to modulate the synaptic concentrations of monoamine neurotransmitters.
Core Mechanism of Action: Monoamine Reuptake Inhibition
The primary mechanism of action of tricyclic antidepressants is the inhibition of the reuptake of norepinephrine (B1679862) (NET) and serotonin (B10506) (SERT) from the synaptic cleft. By blocking these transporters, TCAs increase the concentration of these neurotransmitters in the synapse, leading to enhanced postsynaptic receptor signaling.
Table 1: Monoamine Transporter Inhibition Profiles of Representative Tricyclic Antidepressants
| Compound | NET IC50 (nM) | SERT IC50 (nM) |
| Amitriptyline | 35 | 4 |
| Nortriptyline | 10 | 18 |
| Imipramine | 1.4 | 0.8 |
| Desipramine | 0.8 | 34 |
| Clomipramine | 0.3 | 0.14 |
Data are illustrative and compiled from various pharmacological sources.
Experimental Protocol: Monoamine Reuptake Inhibition Assay
A common method to determine the inhibitory activity of a compound on monoamine transporters is through a radioligand uptake assay using synaptosomes or transfected cell lines.
Objective: To determine the IC50 values of a test compound (e.g., a TCA) for the inhibition of norepinephrine and serotonin uptake.
Methodology:
-
Preparation of Synaptosomes or Transfected Cells:
-
Synaptosomes are prepared from specific brain regions (e.g., hypothalamus for NET, brainstem for SERT) of rodents.
-
Alternatively, human embryonic kidney (HEK293) cells are stably transfected to express human NET or SERT.
-
-
Uptake Assay:
-
Aliquots of the synaptosome or cell preparation are pre-incubated with various concentrations of the test compound.
-
Radiolabeled substrate ([³H]norepinephrine or [³H]serotonin) is added to initiate the uptake reaction.
-
The reaction is incubated for a short period (e.g., 10 minutes) at 37°C.
-
Uptake is terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters, representing the amount of transported substrate, is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control.
-
IC50 values are determined by non-linear regression analysis of the concentration-response curves.
-
Secondary Mechanism of Action: Receptor Blockade
In addition to reuptake inhibition, TCAs interact with a variety of postsynaptic receptors, which contributes to both their therapeutic effects and their side-effect profile. These interactions are often as antagonists.
Table 2: Receptor Binding Affinities (Ki, nM) of Representative Tricyclic Antidepressants
| Compound | Muscarinic M1 | Histamine H1 | α1-Adrenergic | α2-Adrenergic | Serotonin 5-HT2A |
| Amitriptyline | 18 | 1.1 | 24 | 1000 | 22 |
| Nortriptyline | 110 | 10 | 50 | 2000 | 45 |
| Imipramine | 91 | 11 | 67 | 1200 | 70 |
| Desipramine | 530 | 110 | 180 | 5000 | 200 |
| Clomipramine | 37 | 31 | 38 | 2700 | 27 |
Data are illustrative and compiled from various pharmacological sources. Lower Ki values indicate higher binding affinity.
Experimental Protocol: Radioligand Receptor Binding Assay
Receptor binding affinities are determined using competitive binding assays with membranes prepared from animal tissues or cultured cells expressing the receptor of interest.
Objective: To determine the binding affinity (Ki) of a test compound for various G-protein coupled receptors.
Methodology:
-
Membrane Preparation:
-
Cell membranes are prepared from specific tissues (e.g., rat cortex for 5-HT2A receptors) or from cell lines overexpressing the target receptor.
-
-
Binding Assay:
-
Membranes are incubated with a specific radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound.
-
The incubation is carried out until equilibrium is reached.
-
The reaction is terminated by rapid filtration, and the amount of bound radioligand is quantified.
-
-
Data Analysis:
-
The IC50 value (concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Pharmacokinetics
The pharmacokinetic profiles of TCAs are characterized by good oral absorption, high plasma protein binding, and extensive hepatic metabolism, primarily by cytochrome P450 enzymes.
Table 3: Pharmacokinetic Parameters of Representative Tricyclic Antidepressants in Humans
| Compound | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (h) | Major Metabolites |
| Amitriptyline | 30-60 | 95 | 10-50 | Nortriptyline |
| Nortriptyline | 45-70 | 93-95 | 18-44 | 10-hydroxynortriptyline |
| Imipramine | 29-77 | 60-95 | 9-20 | Desipramine |
| Desipramine | 33-55 | 73-92 | 12-24 | 2-hydroxydesipramine |
| Clomipramine | 40-50 | 97 | 21-31 | Desmethylclomipramine |
Data are illustrative and compiled from various pharmacokinetic studies.
Experimental Protocol: Human Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a TCA after oral administration in healthy human volunteers.
Methodology:
-
Study Design: A single-dose, open-label study in a cohort of healthy adult volunteers.
-
Drug Administration: A single oral dose of the TCA is administered after an overnight fast.
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours) post-dose.
-
Bioanalysis: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The following parameters are calculated from the plasma concentration-time data:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Apparent volume of distribution (Vd/F)
-
Apparent total clearance (CL/F)
-
Conclusion
While specific experimental data for this compound are not widely available, its classification as a tricyclic antidepressant provides a strong framework for understanding its mechanism of action. It is presumed to act primarily as a serotonin and norepinephrine reuptake inhibitor, with additional antagonist activity at various postsynaptic receptors. This dual action on monoamine systems is the cornerstone of the therapeutic efficacy of the TCA class in the treatment of depression. Further research would be necessary to fully elucidate the specific pharmacological and pharmacokinetic profile of this compound and to understand its precise therapeutic window and side-effect liability in comparison to other TCAs.
References
The Pharmacological Profile of Tricyclic Antidepressants: A Technical Guide for Researchers
Disclaimer: This technical guide provides a comprehensive overview of the pharmacological profile of tricyclic antidepressants (TCAs), a class of drugs to which Propizepine belongs. Due to the limited availability of specific pharmacological data for this compound in the public domain, this document utilizes data from the well-characterized TCAs, Imipramine (B1671792) and its active metabolite Desipramine (B1205290) , as representative examples to illustrate the key pharmacological principles and experimental methodologies relevant to this drug class. This compound (brand names Depressin, Vagran) is a TCA that was introduced for the treatment of depression in France in the 1970s[1].
Introduction to Tricyclic Antidepressants
Tricyclic antidepressants are a class of medications that have been used for decades in the management of major depressive disorder and other psychiatric conditions. Their therapeutic effects are primarily attributed to their ability to modulate the synaptic concentrations of the monoamine neurotransmitters, serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), by inhibiting their reuptake into presynaptic neurons. This guide delves into the detailed pharmacological properties of TCAs, providing researchers, scientists, and drug development professionals with a technical framework for understanding their mechanism of action, pharmacodynamics, and pharmacokinetics.
Mechanism of Action
The core mechanism of action of TCAs involves the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET). By binding to these transporters, TCAs prevent the reuptake of 5-HT and NE from the synaptic cleft, thereby increasing their availability to interact with postsynaptic receptors. This enhanced neurotransmission in monoaminergic pathways is believed to underlie their antidepressant effects.
The following diagram illustrates the primary mechanism of action of TCAs at the synaptic level.
Pharmacodynamics
The pharmacodynamic profile of TCAs is complex, extending beyond their primary effects on SERT and NET. They also exhibit varying affinities for other neurotransmitter receptors, which contributes to their therapeutic effects and side-effect profiles.
Receptor and Transporter Binding Affinities
The binding affinities of TCAs for various receptors and transporters are typically determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a drug for a receptor; a lower Ki value indicates a higher affinity.
| Target | Imipramine (Ki, nM) | Desipramine (Ki, nM) |
| Transporters | ||
| Serotonin Transporter (SERT) | 1.4[2] | 100[3] |
| Norepinephrine Transporter (NET) | 37[2] | 4.2[4] |
| Dopamine Transporter (DAT) | >10,000 | >10,000 |
| Receptors | ||
| Histamine H1 Receptor | 37[2] | - |
| Muscarinic Acetylcholine Receptor | 46[2] | - |
| α1-Adrenergic Receptor | 32[2] | - |
Monoamine Reuptake Inhibition
The functional potency of TCAs in inhibiting monoamine reuptake is often expressed as the half-maximal inhibitory concentration (IC50).
| Parameter | Imipramine |
| IC50 (nM) | |
| Serotonin Reuptake Inhibition | 32[5] |
| Norepinephrine Reuptake Inhibition | 35[6] |
Pharmacokinetics
The pharmacokinetic profile of TCAs describes their absorption, distribution, metabolism, and excretion (ADME). These parameters can vary significantly among individuals due to genetic factors, particularly polymorphisms in cytochrome P450 (CYP) enzymes.
| Parameter | Imipramine | Desipramine |
| Bioavailability | 29-77%[7] | ~40%[8] |
| Peak Plasma Concentration (Tmax) | 2-6 hours[7][9] | 4-6 hours[10] |
| Volume of Distribution (Vd) | 10-20 L/kg[7] | 10-50 L/kg[8] |
| Protein Binding | 60-96%[7] | 73-92%[8] |
| Metabolism | Hepatic (CYP1A2, CYP3A4, CYP2C19, CYP2D6)[7][9] | Hepatic (CYP2D6, CYP1A2)[10] |
| Elimination Half-life (t½) | ~12 hours[7] | ~20 hours[8] |
| Clearance | ~1 L/h/kg[7] | ~1.8 L/h/kg[8] |
Metabolism
Imipramine is a tertiary amine TCA that is metabolized in the liver to its active secondary amine metabolite, desipramine, primarily through demethylation by CYP2C19, CYP1A2, and CYP3A4. Both imipramine and desipramine are further metabolized via hydroxylation by CYP2D6[9]. The genetic polymorphism of CYP2D6 is a major contributor to the interindividual variability in plasma concentrations of TCAs[9].
Clinical Efficacy and Dosage
Imipramine and desipramine have demonstrated efficacy in the treatment of major depressive disorder[11][12][13]. The therapeutic response to TCAs typically has a delayed onset, often taking two to four weeks to become apparent[14].
| Drug | Indication | Typical Adult Dosage | Response Rate |
| Imipramine | Major Depressive Disorder | 75-150 mg/day (outpatients), up to 300 mg/day (inpatients)[15] | Varies; may be more effective in psychotic depression[13] |
| Desipramine | Major Depressive Disorder | 100-200 mg/day, up to 300 mg/day in severe cases[16] | ~85% in one study of endogenomorphic depression[11] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of TCAs.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
Objective: To determine the Ki of a test compound (e.g., Imipramine) for a target (e.g., SERT).
Materials:
-
Cell membranes expressing the target receptor/transporter (e.g., from HEK293 cells)
-
Radioligand with known affinity for the target (e.g., [³H]Imipramine)
-
Test compound (unlabeled Imipramine)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[17].
Synaptosomal Monoamine Reuptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the uptake of a neurotransmitter into synaptosomes.
Objective: To determine the IC50 of a test compound for serotonin or norepinephrine reuptake.
Materials:
-
Synaptosomes (prepared from rodent brain tissue)
-
Radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]NE)
-
Test compound
-
Uptake buffer (e.g., Krebs-Ringer buffer)
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Pre-incubation: Pre-incubate synaptosomes with varying concentrations of the test compound.
-
Initiation: Add the radiolabeled neurotransmitter to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination: Stop the reaction by rapid filtration and washing with ice-cold buffer.
-
Counting: Measure the radioactivity retained in the synaptosomes.
-
Data Analysis: Plot the percent inhibition of uptake against the concentration of the test compound to determine the IC50[6][17].
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal.
Objective: To measure the effect of a TCA on extracellular levels of 5-HT and NE in a specific brain region.
Materials:
-
Animal model (e.g., rat)
-
Stereotaxic apparatus
-
Microdialysis probe
-
Perfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC with electrochemical detection (HPLC-ECD)
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals.
-
Drug Administration: Administer the test compound (e.g., Imipramine) systemically.
-
Analysis: Analyze the dialysate samples for neurotransmitter content using HPLC-ECD.
-
Data Analysis: Compare neurotransmitter levels before and after drug administration to determine the effect of the compound on neurotransmitter release and reuptake[1].
Conclusion
This technical guide provides a detailed overview of the pharmacological profile of tricyclic antidepressants, using Imipramine and Desipramine as representative examples due to the scarcity of specific data for this compound. The multifaceted nature of TCAs, encompassing their primary action on monoamine transporters and their interactions with various other receptors, underscores the complexity of their therapeutic and adverse effects. The experimental protocols detailed herein offer a foundational understanding of the methodologies employed to elucidate the pharmacological characteristics of this important class of antidepressants. Further research into the specific properties of less-characterized TCAs like this compound is warranted to expand our understanding of their clinical utility.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IMIPRAMINE (PD010016, BCGWQEUPMDMJNV-UHFFFAOYSA-N) [probes-drugs.org]
- 6. benchchem.com [benchchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Desipramine, substrate for CYP2D6 activity: population pharmacokinetic model and design elements of drug–drug interaction trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Efficacy of desipramine in endogenomorphically depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of desipramine in depressed outpatients. Response according to research diagnosis criteria diagnoses and severity of illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of imipramine in psychotic versus nonpsychotic depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. choosingtherapy.com [choosingtherapy.com]
- 17. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis and Chemical Structure of Propizepine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and chemical structure of Propizepine, a tricyclic antidepressant. The information is compiled from available chemical literature and databases, offering a core understanding for professionals in the field of drug development and organic synthesis.
This compound: Chemical Identity
This compound is a tricyclic antidepressant drug that was introduced in France in the 1970s.[1] Its chemical structure is based on a pyrido[3,2-c][2]benzodiazepine core.
| Identifier | Value |
| IUPAC Name | 6-(2-dimethylaminopropyl)-11H-pyrido[3,2-c][2]benzodiazepin-5-one |
| CAS Number | 10321-12-7 |
| Molecular Formula | C₁₇H₂₀N₄O |
| Molar Mass | 296.37 g/mol |
| Melting Point | 122 °C |
| Hydrochloride Salt Melting Point | 235 °C |
Chemical Structure
The chemical structure of this compound is characterized by a central seven-membered diazepine (B8756704) ring fused to a pyridine (B92270) and a benzene (B151609) ring. A dimethylaminopropyl side chain is attached to the nitrogen atom of the lactam in the diazepine ring.
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound is a two-step process. The first step involves the formation of the tricyclic lactam core, followed by the alkylation of the lactam to introduce the side chain.
Synthetic Pathway
Caption: Synthetic pathway of this compound.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound based on the known reaction types. Note: These protocols are representative and are not derived from the primary literature, which was not accessible for a detailed review.
Step 1: Synthesis of 11H-Pyrido[3,2-c][2]benzodiazepin-5-one (Tricyclic Lactam)
This step involves the condensation of 2-chloronicotinic acid with o-phenylenediamine. This reaction likely proceeds through an initial nucleophilic acyl substitution followed by an intramolecular nucleophilic aromatic substitution.
-
Reactants:
-
2-Chloronicotinic acid
-
o-Phenylenediamine
-
-
Solvent: A high-boiling point solvent such as diphenyl ether or Dowtherm A is likely used to achieve the necessary reaction temperature.
-
Reaction Conditions:
-
Equimolar amounts of 2-chloronicotinic acid and o-phenylenediamine are mixed in the solvent.
-
The mixture is heated to a high temperature (typically >200 °C) to drive the condensation and cyclization, with the removal of water and hydrogen chloride as byproducts.
-
The reaction progress is monitored by a suitable technique (e.g., TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated.
-
-
Purification: The crude product is likely purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to yield the pure tricyclic lactam.
Step 2: Synthesis of this compound
This step involves the N-alkylation of the tricyclic lactam with 1-chloro-2-dimethylaminopropane.
-
Reactants:
-
11H-Pyrido[3,2-c][2]benzodiazepin-5-one
-
1-Chloro-2-dimethylaminopropane
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is typically used for this type of alkylation.
-
Reaction Conditions:
-
The tricyclic lactam is dissolved in the solvent and treated with a base to deprotonate the lactam nitrogen, forming the corresponding anion.
-
1-Chloro-2-dimethylaminopropane is added to the solution.
-
The reaction mixture is stirred, possibly with gentle heating, until the reaction is complete (monitored by TLC).
-
The reaction is quenched, typically with water.
-
-
Work-up and Purification:
-
The product is extracted into an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, then dried over an anhydrous salt (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure.
-
The crude this compound is purified, likely by column chromatography on silica (B1680970) gel, to yield the final product.
-
Quantitative Data
Due to the limited accessibility of primary literature, a comprehensive table of quantitative data such as reaction yields and detailed spectroscopic data could not be compiled. The available physical property data is presented in the "this compound: Chemical Identity" table.
Conclusion
This guide provides a foundational understanding of the chemical structure and synthesis of this compound. The two-step synthesis, involving a condensation reaction to form the tricyclic core followed by an N-alkylation, is a classical approach to this class of compounds. Further research into the primary patent and literature is recommended for access to detailed experimental procedures and comprehensive analytical data.
References
Propizepine: A Technical Whitepaper on its Discovery and Development
Disclaimer: This document synthesizes the publicly available information on the tricyclic antidepressant Propizepine. It is intended for researchers, scientists, and drug development professionals. Notably, there is a significant scarcity of detailed quantitative pharmacological data and specific experimental protocols in the public domain for this compound. Therefore, certain sections of this whitepaper are based on the general properties of tricyclic antidepressants (TCAs) and are intended to be illustrative.
Introduction
This compound, known by the brand names Depressin and Vagran, is a tricyclic antidepressant that was introduced for the treatment of depression in France during the 1970s[1]. As a member of the TCA class, its therapeutic effects are presumed to be mediated through the modulation of monoaminergic neurotransmission. This document provides a comprehensive overview of the discovery, synthesis, and putative pharmacological profile of this compound, drawing from the available scientific literature.
Discovery and Synthesis
This compound, with the manufacturer's code UP-106, was developed by Laboratories U.P.S.A.[2]. The synthesis of this compound was first reported in a Dutch patent filed in 1966 and subsequently detailed in the scientific literature.
Synthesis Pathway
The synthesis of this compound involves a two-step process:
-
Formation of the Tricyclic Lactam Core: The synthesis begins with the condensation of 2-chloronicotinic acid with o-phenylenediamine. This reaction forms the tricyclic lactam structure, 11H-pyrido[3,2-c][3]benzodiazepin-5-one. The precise order of amide formation and nucleophilic aromatic substitution in this step has not been definitively established.
-
Alkylation: The tricyclic lactam is then treated with a base to form an anion, which is subsequently alkylated with 1-chloro-2-dimethylaminopropane to yield this compound. This alkylation step is thought to proceed via an aziridinium (B1262131) ion intermediate.
Diagram of the Synthesis of this compound
Caption: Synthesis of this compound from 2-chloronicotinic acid and o-phenylenediamine.
Pharmacological Profile
Putative Mechanism of Action
As a tricyclic antidepressant, this compound is presumed to exert its therapeutic effects by blocking the reuptake of serotonin (B10506) and norepinephrine (B1679862) from the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing neurotransmission. Like other TCAs, it may also exhibit antagonist activity at muscarinic, histaminergic, and adrenergic receptors, which would contribute to its side effect profile.
Quantitative Data (Illustrative)
The following table is provided as an illustrative example of the kind of quantitative data that would be necessary for a complete pharmacological profile. Actual data for this compound is not available.
| Target | Putative Action | Ki (nM) - Illustrative |
| Serotonin Transporter (SERT) | Inhibition | Data not available |
| Norepinephrine Transporter (NET) | Inhibition | Data not available |
| Dopamine Transporter (DAT) | Inhibition | Data not available |
| Muscarinic M1 Receptor | Antagonism | Data not available |
| Histamine H1 Receptor | Antagonism | Data not available |
| Alpha-1 Adrenergic Receptor | Antagonism | Data not available |
Experimental Protocols
Detailed experimental protocols for studies conducted specifically with this compound are not publicly available. However, the following section provides a generalized protocol for a radioligand binding assay, a common method used to determine the affinity of a compound for a specific receptor.
Generalized Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [3H]-Citalopram for SERT)
-
Test compound (this compound) at various concentrations
-
Assay buffer
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound is prepared in the assay buffer. A control sample without the test compound and a sample with an excess of a known non-radiolabeled ligand (to determine non-specific binding) are also prepared.
-
Equilibration: The mixtures are incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: The filters are placed in vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Diagram of a Generalized Radioligand Binding Assay Workflow
References
Propizepine Receptor Binding Affinity: A Technical Overview and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific quantitative receptor binding affinity data (e.g., Kᵢ values) for propizepine. The following guide provides a comprehensive overview of the expected receptor binding profile of this compound based on its classification as a tricyclic antidepressant (TCA), data from structurally related compounds, and detailed experimental protocols for determining such affinities.
Introduction to this compound
This compound is a tricyclic antidepressant that was introduced for the treatment of depression in France in the 1970s.[1] As a member of the TCA class, its mechanism of action is presumed to involve the modulation of various neurotransmitter systems in the central nervous system. TCAs are known to interact with a wide range of receptors, contributing to both their therapeutic effects and their side-effect profiles.[2][3]
Expected Receptor Binding Profile of Tricyclic Antidepressants
TCAs typically exhibit a broad receptor binding profile.[4] Their primary antidepressant action is attributed to the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake.[2][3] However, they also act as antagonists at several other receptor sites, which is responsible for many of their adverse effects.[2][4]
Table 1: Typical Receptor Binding Affinities (Kᵢ in nM) of Tricyclic Antidepressants
| Receptor Target | Typical Affinity Range (Kᵢ in nM) | Associated Effects |
| Serotonin Transporter (SERT) | 1 - 100 | Antidepressant |
| Norepinephrine Transporter (NET) | 1 - 100 | Antidepressant |
| Muscarinic M₁ Receptors | 1 - 50 | Anticholinergic side effects (dry mouth, blurred vision, constipation) |
| Histamine H₁ Receptors | 0.5 - 20 | Sedation, weight gain |
| α₁-Adrenergic Receptors | 5 - 100 | Orthostatic hypotension, dizziness |
| 5-HT₂A Receptors | 10 - 200 | Anxiolytic effects, sedation, sexual dysfunction |
| Dopamine D₂ Receptors | > 100 (generally low affinity) | Lower risk of extrapyramidal symptoms compared to typical antipsychotics |
Note: Lower Kᵢ values indicate higher binding affinity.
Insights from Pirenzepine (B46924): A Structural Analog
Pirenzepine, a compound structurally related to this compound, is known for its selective antagonist activity at muscarinic receptors.[5][6] While not an antidepressant, its binding profile provides some insight into the potential muscarinic receptor affinity of similar tricyclic structures. Studies have shown that pirenzepine has a high affinity for M₁ muscarinic receptors.[5][6] It is plausible that this compound also possesses significant affinity for muscarinic receptors, a common characteristic of TCAs.
Experimental Protocols for Receptor Binding Affinity Studies
The determination of a compound's receptor binding affinity is typically achieved through in vitro radioligand binding assays. These assays measure the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radioactively labeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor.
General Radioligand Binding Assay Protocol
Objective: To determine the inhibitory constant (Kᵢ) of a test compound at a specific receptor.
Materials:
-
Receptor Source: Homogenates of specific brain regions (e.g., rat cortex for muscarinic receptors) or cell lines expressing the receptor of interest.
-
Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]-pirenzepine for M₁ receptors).
-
Test Compound: this compound at various concentrations.
-
Incubation Buffer: A buffer solution appropriate for the specific receptor being studied.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation:
-
Dissect the desired tissue (e.g., rat brain cortex) and homogenize in an appropriate buffer.
-
Centrifuge the homogenate to pellet the cell membranes containing the receptors.
-
Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final pellet in the incubation buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes or a microplate, add a constant amount of the membrane preparation.
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Add a constant, low concentration of the radioligand.
-
For determining non-specific binding, a separate set of tubes is prepared containing a high concentration of a known, potent unlabeled ligand for the target receptor.
-
Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Unbound Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:
-
[L] is the concentration of the radioligand used.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Visualization of Experimental Workflow
Generalized Signaling Pathways for Tricyclic Antidepressants
The therapeutic effects of TCAs are believed to be mediated by long-term adaptive changes in neuronal signaling pathways, initiated by the acute increase in synaptic levels of serotonin and norepinephrine.
Monoamine Reuptake Inhibition and Downstream Effects
The primary action of TCAs is the blockade of SERT and NET.[2][3] This leads to an increased concentration of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission. Over time, this can lead to downstream effects such as the modulation of gene expression and neurogenesis, which are thought to contribute to the antidepressant effects.
Conclusion
While specific quantitative binding data for this compound remains elusive in the public domain, its classification as a tricyclic antidepressant allows for a well-founded estimation of its receptor interaction profile. It is expected to be a potent inhibitor of serotonin and norepinephrine reuptake and to possess antagonist activity at muscarinic, histaminic, and adrenergic receptors. The methodologies outlined in this guide provide a clear framework for conducting the necessary in vitro studies to definitively characterize the receptor binding affinities of this compound. Such data would be invaluable for a more complete understanding of its pharmacological profile and for guiding future drug development efforts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 4. psychdb.com [psychdb.com]
- 5. Tricyclic compounds as selective antimuscarinics. 1. Structural requirements for selectivity toward the muscarinic acetylcholine receptor in a series of pirenzepine and imipramine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profile of Propizepine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propizepine is a tricyclic antidepressant (TCA) that was introduced for the treatment of depression in France during the 1970s.[1] As with other members of the TCA class, its therapeutic effects are primarily attributed to the modulation of monoaminergic neurotransmission. However, a detailed in vitro characterization of this compound is not extensively documented in publicly available literature. This technical guide provides a comprehensive overview of the expected in vitro effects of this compound, based on its classification as a tricyclic antidepressant and by drawing parallels with well-characterized TCAs like imipramine (B1671792) and amitriptyline (B1667244). This guide summarizes the core pharmacological actions, presents representative quantitative data in a structured format, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and drug development efforts.
Introduction: The Tricyclic Antidepressant Landscape
Tricyclic antidepressants have been a cornerstone in the pharmacological treatment of depression for decades. Their mechanism of action primarily involves the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake by blocking their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2][3] This blockade leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[3]
Beyond their primary targets, TCAs are known to interact with a variety of other receptors, including muscarinic acetylcholine (B1216132) receptors, histamine (B1213489) H1 receptors, and α-adrenergic receptors.[4] These off-target interactions are largely responsible for the side-effect profile of TCAs. This compound, as a member of this class, is anticipated to share this general pharmacological profile.
Primary Pharmacological Target: Monoamine Transporters
Table 1: Comparative Binding Affinities (Ki, nM) of Tricyclic Antidepressants for Monoamine Transporters
| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| This compound | Data not available | Data not available |
| Imipramine | 1.1 | 1.7 |
| Desipramine | 19 | 0.3 |
| Amitriptyline | 4.3 | 10 |
| Nortriptyline (B1679971) | 10 | 1.8 |
Data for imipramine, desipramine, amitriptyline, and nortriptyline are representative values from published literature and serve as a reference for the expected profile of this compound.
Off-Target Receptor Interactions
This compound is expected to exhibit affinity for several other receptors, contributing to its overall pharmacological profile and potential side effects. The following table summarizes the expected receptor interactions based on data from other TCAs.
Table 2: Comparative Antagonist Affinities (Ki, nM) of Tricyclic Antidepressants for Off-Target Receptors
| Compound | Muscarinic M1 Receptor | Histamine H1 Receptor | α1-Adrenergic Receptor |
| This compound | Data not available | Data not available | Data not available |
| Imipramine | 80 | 11 | 37 |
| Amitriptyline | 18 | 1.1 | 24 |
Data for imipramine and amitriptyline are representative values from published literature and serve as a reference for the expected profile of this compound.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are the standard method for determining the affinity of a compound for a specific receptor or transporter.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for SERT, NET, muscarinic, histamine, and adrenergic receptors.
Materials:
-
Cell membranes prepared from cells expressing the target receptor/transporter (e.g., HEK293 cells) or from brain tissue (e.g., rat cortex).
-
Radioligand specific for the target (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, [³H]-QNB for muscarinic receptors, [³H]-pyrilamine for H1 receptors, [³H]-prazosin for α1-adrenergic receptors).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., Neurotransmitter Reuptake Assay)
Functional assays measure the effect of a compound on the biological activity of its target.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the reuptake of serotonin and norepinephrine into synaptosomes or cells expressing the respective transporters.
Materials:
-
Synaptosomes prepared from rat brain tissue or cells stably expressing SERT or NET.
-
[³H]-Serotonin or [³H]-Norepinephrine.
-
This compound at various concentrations.
-
Appropriate buffer solutions.
-
Scintillation counter.
Procedure:
-
Pre-incubate the synaptosomes or cells with varying concentrations of this compound.
-
Initiate the uptake by adding [³H]-serotonin or [³H]-norepinephrine.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the amount of radioactivity taken up by the synaptosomes or cells using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the neurotransmitter uptake (IC50).
Signaling Pathways
The therapeutic effects of this compound are a consequence of its ability to modulate intracellular signaling pathways downstream of monoamine receptors. The long-term adaptive changes in these pathways are thought to be crucial for the antidepressant effect.
Conclusion
While specific in vitro characterization data for this compound is limited, its classification as a tricyclic antidepressant provides a strong framework for understanding its pharmacological profile. It is expected to act as a potent inhibitor of both serotonin and norepinephrine transporters, with additional affinities for muscarinic, histaminic, and adrenergic receptors. The provided comparative data and experimental protocols offer a valuable resource for researchers and drug development professionals interested in further investigating the in vitro effects of this compound and other tricyclic antidepressants. Further studies are warranted to definitively characterize the binding and functional profile of this compound.
References
- 1. Tricyclic compounds as selective antimuscarinics. 1. Structural requirements for selectivity toward the muscarinic acetylcholine receptor in a series of pirenzepine and imipramine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Propizepine (CAS 10321-12-7): A Technical Overview of a Tricyclic Antidepressant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propizepine (CAS Number 10321-12-7), a tricyclic antidepressant (TCA) developed in the 1970s, has been utilized in clinical practice, primarily in France, under the brand names Depressin and Vagran.[1] This technical guide provides a comprehensive overview of the available research on this compound, focusing on its chemical synthesis, pharmacological classification, and the general mechanisms of action attributed to its class of compounds. Due to the limited availability of detailed historical research data in publicly accessible databases, this document also highlights the gaps in current knowledge, particularly concerning specific quantitative pharmacological data and detailed experimental protocols.
Introduction
This compound is a heterocyclic compound with the chemical name 6-[2-(Dimethylamino)propyl]-1,6-dihydro-5H-pyrido[2,3-b][2][3]benzodiazepin-5-one. It belongs to the tricyclic antidepressant (TCA) class of drugs, which were among the first effective pharmacological treatments for major depressive disorder.[4][5] Like other TCAs, its therapeutic effects are believed to stem from its interaction with monoamine neurotransmitter systems in the central nervous system.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 10321-12-7 | [1] |
| Molecular Formula | C17H20N4O | [1] |
| Molar Mass | 296.374 g·mol−1 | [1] |
| Synonyms | UP-106, Depressin, Vagran | [1] |
Synthesis
The synthesis involves a two-step process:
-
Formation of the Tricyclic Lactam Core: Condensation of 2-chloronicotinic acid with o-phenylenediamine (B120857) directly yields the tricyclic lactam, 5H-pyrido[2,3-b][2][3]benzodiazepin-5-one.[2]
-
Alkylation: The tricyclic lactam is then alkylated with 1-chloro-2-dimethylaminopropane to yield this compound.[2] This alkylation step is thought to proceed via an aziridinium (B1262131) ion intermediate.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tricyclic Antidepressants: List, Uses & Side Effects - Drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. journalcra.com [journalcra.com]
The Neurochemical Landscape of Propizepine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propizepine is a tricyclic antidepressant (TCA) that was introduced for the treatment of depression in France in the 1970s.[1][2] Like other members of the TCA class, its therapeutic effects are presumed to be mediated by its interaction with monoamine neurotransmitter systems in the central nervous system. This technical guide provides a comprehensive overview of the neurochemical properties of this compound, contextualized within the broader pharmacological profile of tricyclic antidepressants. Due to the limited availability of specific quantitative data for this compound, this document leverages established knowledge of the TCA class to infer its likely mechanisms of action and receptor interactions. Detailed experimental protocols for key assays used to characterize such compounds are also provided, alongside visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound and Tricyclic Antidepressants
This compound is a dibenzazepine (B1670418) derivative with a chemical structure characteristic of tricyclic antidepressants.[3] TCAs were a mainstay of antidepressant therapy for several decades and are known for their broad spectrum of pharmacological activity.[4] Their primary mechanism of action is the inhibition of the reuptake of the neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), respectively.[4][5] This leads to an increased concentration of these monoamines in the synapse, enhancing neurotransmission.
In addition to their effects on monoamine transporters, TCAs also exhibit varying affinities for a range of other receptors, including histamine (B1213489) H1 receptors, muscarinic M1 acetylcholine (B1216132) receptors, and α1-adrenergic receptors.[5][6] These interactions are largely responsible for the side-effect profile of TCAs, which includes sedation, dry mouth, constipation, and orthostatic hypotension.[6]
Quantitative Neurochemical Data
Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of Select Tricyclic Antidepressants
| Antidepressant | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) |
|---|---|---|---|
| Amitriptyline | 4.3 | 19.6 | 3,250 |
| Clomipramine | 0.14 | 29 | 2,800 |
| Desipramine | 20 | 0.28 | 2,300 |
| Doxepin | 6.7 | 29 | 5,000 |
| Imipramine | 1.1 | 10.7 | 8,600 |
| Nortriptyline | 10 | 2.0 | 1,000 |
Data compiled from various sources.[5][7]
Table 2: Receptor Binding Affinities (Ki, nM) of Select Tricyclic Antidepressants
| Antidepressant | Histamine H1 | Muscarinic M1 | α1-Adrenergic |
|---|---|---|---|
| Amitriptyline | 0.9 | 13 | 16 |
| Clomipramine | 19 | 37 | 28 |
| Desipramine | 11 | 110 | 44 |
| Doxepin | 0.2 | 53 | 21 |
| Imipramine | 11 | 79 | 37 |
| Nortriptyline | 8 | 70 | 38 |
Data compiled from various sources.[5][7]
Signaling Pathways
The primary therapeutic action of tricyclic antidepressants, including presumably this compound, involves the modulation of serotonergic and noradrenergic signaling pathways. By inhibiting the reuptake of serotonin and norepinephrine, TCAs increase the availability of these neurotransmitters in the synaptic cleft, leading to enhanced activation of postsynaptic receptors and downstream signaling cascades.
Experimental Protocols
The characterization of the neurochemical profile of a compound like this compound involves a series of in vitro assays. The following are detailed methodologies for two key experimental procedures.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.
Protocol Details:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a suitable buffer and centrifuged to pellet the membranes. The final pellet is resuspended to a specific protein concentration.
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]prazosin for α1-adrenergic receptors) and a range of concentrations of the unlabeled test compound (this compound).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound to generate a competition curve. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Neurotransmitter Reuptake Inhibition Assay
This assay measures the functional potency (IC50) of a compound to inhibit the reuptake of a specific neurotransmitter into synaptosomes or cells expressing the relevant transporter.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. This compound [medbox.iiab.me]
- 4. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 5. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychdb.com [psychdb.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Propizepine In Vivo Experimental Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific in vivo experimental data, detailed protocols, or quantitative results for propizepine. The following application notes and protocols are therefore based on the general knowledge of tricyclic antidepressants (TCAs) and standardized in vivo experimental designs commonly employed for this class of compounds. The provided data are illustrative and should be considered exemplary. Researchers should optimize these protocols and establish specific parameters for this compound in their own experimental settings.
Introduction
This compound is a tricyclic antidepressant (TCA) that was used in France for the treatment of depression.[1][2] Like other TCAs, its mechanism of action is presumed to involve the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake in the synaptic cleft, leading to an increase in the concentration of these neurotransmitters in the brain.[3][4] TCAs can also interact with other receptors, including muscarinic and histamine (B1213489) receptors, which may contribute to their therapeutic effects and side-effect profiles.[5][6][7]
These application notes provide a framework for the in vivo evaluation of this compound, focusing on preclinical models of antidepressant activity and pharmacokinetic analysis.
I. Pharmacological Target and Signaling Pathway
The primary pharmacological target of TCAs is the presynaptic reuptake transporters for serotonin (SERT) and norepinephrine (NET). By blocking these transporters, TCAs increase the extracellular levels of these neurotransmitters, enhancing serotonergic and noradrenergic signaling.
II. In Vivo Models for Antidepressant Activity
Standard behavioral tests in rodents are used to predict the antidepressant efficacy of novel compounds. The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most common models for screening potential antidepressants.
A. Forced Swim Test (FST)
The FST is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of immobility, reflecting a more persistent escape-oriented behavior.[6][8][9][10]
-
Animals: Male mice (e.g., C57BL/6 or BALB/c) weighing 20-25g are commonly used.
-
Apparatus: A transparent cylindrical container (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer this compound (or vehicle control) via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Gently place each mouse into the water cylinder for a 6-minute session.
-
Record the session for later analysis.
-
The duration of immobility (defined as the absence of movement except for small motions to keep the head above water) during the last 4 minutes of the test is scored by a trained observer blinded to the treatment groups.
-
-
Data Analysis: Compare the mean immobility time between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
B. Tail Suspension Test (TST)
The TST is another widely used model that induces a state of behavioral despair. Mice are suspended by their tails, and the duration of immobility is measured.[2][5][11][12]
-
Animals: Male mice are typically used.
-
Apparatus: A suspension box or a horizontal bar from which the mice can be suspended by their tails using adhesive tape. The suspension should be high enough to prevent the mice from reaching any surfaces.
-
Procedure:
-
Administer this compound (or vehicle) 30-60 minutes prior to the test.
-
Suspend each mouse by its tail for a 6-minute period.
-
The duration of immobility (hanging passively) is recorded during the test period.
-
-
Data Analysis: The mean immobility time is calculated for each group and compared using statistical analysis.
C. Spontaneous Locomotor Activity
To rule out the possibility that a reduction in immobility in the FST or TST is due to a general increase in motor activity, a separate locomotor activity test should be performed.
-
Animals: Male mice.
-
Apparatus: An open-field arena equipped with infrared beams or a video-tracking system to monitor movement.
-
Procedure:
-
Administer this compound (or vehicle) at the same doses and pretreatment times as in the FST and TST.
-
Place each mouse in the center of the open-field arena.
-
Record the total distance traveled and other locomotor parameters for a specified duration (e.g., 15-30 minutes).
-
-
Data Analysis: Compare the mean distance traveled between the different treatment groups.
III. Data Presentation: Exemplary Quantitative Data
The following tables present hypothetical data for this compound in the described behavioral assays.
Table 1: Effect of this compound in the Forced Swim Test (FST) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds, Mean ± SEM) | % Decrease in Immobility vs. Vehicle |
| Vehicle | - | 10 | 150 ± 10 | - |
| This compound | 10 | 10 | 115 ± 8 | 23.3% |
| This compound | 20 | 10 | 85 ± 7 | 43.3% |
| Imipramine (Control) | 20 | 10 | 80 ± 6 | 46.7% |
Table 2: Effect of this compound in the Tail Suspension Test (TST) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds, Mean ± SEM) | % Decrease in Immobility vs. Vehicle |
| Vehicle | - | 10 | 180 ± 12 | - |
| This compound | 10 | 10 | 130 ± 10 | 27.8% |
| This compound | 20 | 10 | 100 ± 9 | 44.4% |
| Imipramine (Control) | 20 | 10 | 95 ± 8 | 47.2% |
Table 3: Effect of this compound on Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Total Distance Traveled (meters, Mean ± SEM) |
| Vehicle | - | 10 | 25 ± 2.5 |
| This compound | 10 | 10 | 23 ± 2.1 |
| This compound | 20 | 10 | 21 ± 1.9 |
| Imipramine (Control) | 20 | 10 | 20 ± 2.0 |
IV. Pharmacokinetic Studies
Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats are commonly used for PK studies.
-
Drug Administration:
-
Intravenous (IV) Bolus: Administer a single dose (e.g., 2 mg/kg) via the tail vein to determine key PK parameters like clearance and volume of distribution.
-
Oral (PO) Gavage: Administer a single dose (e.g., 10 mg/kg) to assess oral bioavailability.
-
-
Blood Sampling: Collect blood samples from the tail vein or via a cannula at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Sample Analysis: Analyze plasma concentrations of this compound using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Table 4: Exemplary Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | - | 150 |
| Tmax (h) | - | 1.5 |
| AUC (0-inf) (ng*h/mL) | 500 | 1200 |
| t1/2 (h) | 4.5 | 4.8 |
| CL (L/h/kg) | 4.0 | - |
| Vd (L/kg) | 25 | - |
| F (%) | - | 48 |
V. Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo evaluation of a novel antidepressant compound like this compound.
References
- 1. The effects of norepinephrine transporter inactivation on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. psychogenics.com [psychogenics.com]
- 5. The tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The Recent Progress in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 10. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tail Suspension Test - Creative Biolabs [creative-biolabs.com]
- 12. Tail suspension test - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Propizepine Dosage Calculation in Animal Studies
Disclaimer: Propizepine is a tricyclic antidepressant (TCA) that was introduced in France in the 1970s.[1][2] There is a significant lack of publicly available scientific literature detailing its preclinical pharmacology, including specific dosage ranges, pharmacokinetic profiles, and toxicity data in common laboratory animal species. The following application notes and protocols are therefore based on the general properties of tricyclic antidepressants and are intended to serve as a guideline for initial study design. It is imperative that researchers conduct dose-finding studies, pharmacokinetic analyses, and thorough safety assessments for this compound before commencing efficacy trials.
Introduction
This compound is classified as a tricyclic antidepressant.[1][2] TCAs as a class of drugs primarily function by inhibiting the reuptake of the neurotransmitters serotonin (B10506) and norepinephrine (B1679862) in the synaptic cleft, thereby increasing their availability and enhancing neurotransmission.[3] This mechanism is believed to underlie their therapeutic effects in depressive disorders. When planning animal studies with this compound, it is crucial to consider the general characteristics of TCAs, such as their potential for anticholinergic, antihistaminic, and cardiovascular side effects.[3]
Data Presentation: Dosage Guidelines for Representative Tricyclic Antidepressants
Due to the absence of specific dosage data for this compound, the following table provides reported dosage ranges for other commonly studied TCAs in various animal models. These values should be used as a starting point for designing dose-ranging studies for this compound.
| Tricyclic Antidepressant | Species | Dosage Range (mg/kg) | Route of Administration | Relevant Study Type |
| Imipramine | Mouse | 7 - 30 | Intraperitoneal (IP), Oral (PO) | Forced Swim Test, Tail Suspension Test[4] |
| Rat | 5 - 20 | Intraperitoneal (IP), Oral (PO) | Learned Helplessness, Chronic Mild Stress | |
| Amitriptyline | Mouse | 5 - 20 | Intraperitoneal (IP) | Tail Suspension Test, Marble Burying |
| Rat | 2.5 - 10 | Intraperitoneal (IP), Oral (PO) | Forced Swim Test, Chronic Mild Stress | |
| Clomipramine | Dog | 1 - 3 | Oral (PO) | Treatment of Compulsive Disorders[3] |
| Cat | 0.25 - 1 | Oral (PO) | Treatment of Anxiety and Urine Marking[3] | |
| Desipramine | Mouse | 10 - 32 | Intraperitoneal (IP) | Tail Suspension Test[5] |
| Rat | 5 - 15 | Intraperitoneal (IP) | Forced Swim Test |
Note: The optimal dose for this compound may differ significantly from these examples. It is critical to perform a thorough literature search for any newly available data and to conduct pilot studies to determine the appropriate dose range.
Experimental Protocols
The following protocols outline a general workflow for evaluating the antidepressant-like effects of a novel compound like this compound in a rodent model.
This diagram illustrates the typical phases of an in vivo study for a test compound like this compound.
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity.[6][7]
Objective: To assess the effect of this compound on depression-like behavior, as indicated by immobility time in the forced swim test.
Materials:
-
This compound (vehicle to be determined based on solubility)
-
Male C57BL/6 mice (8-10 weeks old)
-
Glass beakers (25 cm tall, 10 cm diameter)
-
Water (23-25°C)
-
Video recording and analysis software
Procedure:
-
Acclimation: House animals in standard conditions for at least one week prior to the experiment.
-
Drug Administration:
-
Divide mice into at least three groups: Vehicle control, Positive control (e.g., Imipramine 15 mg/kg), and this compound (at various doses determined from pilot studies).
-
Administer the compounds via the chosen route (e.g., IP injection) 30-60 minutes before the test. For chronic studies, administer daily for 14-21 days.[8]
-
-
Forced Swim Test:
-
Fill beakers with water to a depth of 15 cm.
-
Gently place each mouse into a beaker for a 6-minute session.
-
Record the entire session.
-
Score the duration of immobility (floating with only minor movements to maintain balance) during the last 4 minutes of the test.
-
-
Data Analysis:
-
Compare the mean immobility time between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's post-hoc test).
-
A significant reduction in immobility time for the this compound group compared to the vehicle group suggests an antidepressant-like effect.
-
Mechanism of Action: General Signaling Pathway for Tricyclic Antidepressants
While the specific receptor binding profile of this compound is not detailed in the available literature, the general mechanism of action for TCAs involves the blockade of serotonin (SERT) and norepinephrine (NET) transporters.[3]
Important Considerations
-
Vehicle Selection: The vehicle for dissolving this compound must be non-toxic and have no behavioral effects of its own. Common vehicles include saline, distilled water with a small amount of Tween 80, or dimethyl sulfoxide (B87167) (DMSO).
-
Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) should be consistent and justified based on the study's objectives and the compound's properties.
-
Animal Welfare: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines. Monitor animals for any adverse effects, particularly those common to TCAs such as sedation, ataxia, or anticholinergic signs (e.g., dry mouth, constipation).
-
Pharmacokinetics: It is highly recommended to perform pharmacokinetic studies to determine key parameters such as half-life, bioavailability, and brain penetration of this compound in the chosen species. This information is crucial for designing a rational dosing regimen.[9]
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. merckvetmanual.com [merckvetmanual.com]
- 4. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychogenics.com [psychogenics.com]
- 7. Animal behavioural studies in the evaluation of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of chronically administered antidepressant drugs on animal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Innovative Drugs to Treat Depression: Did Animal Models Fail to Be Predictive or Did Clinical Trials Fail to Detect Effects? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propizepine in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propizepine is a tricyclic antidepressant (TCA) that was introduced for the treatment of depression in France in the 1970s.[1] Like other TCAs, its mechanism of action is believed to involve the modulation of neurotransmitter levels in the brain.[2][3] While historically used in a clinical context, the application of this compound in modern cell culture-based research is not extensively documented in publicly available literature. These application notes provide a generalized framework and detailed protocols for researchers interested in investigating the in vitro effects of this compound. The methodologies outlined below are based on standard practices for studying tricyclic antidepressants and related compounds in a cell culture setting.
Mechanism of Action (General for Tricyclic Antidepressants)
Tricyclic antidepressants primarily function by inhibiting the reuptake of the neurotransmitters serotonin (B10506) and norepinephrine (B1679862) at the synaptic cleft.[2][3] This action increases the concentration of these neurotransmitters in the synapse, enhancing neurotransmission. Additionally, TCAs can interact with a variety of other receptors, including muscarinic, histaminic, and adrenergic receptors, which contributes to their therapeutic effects and side effect profile.[3] In the context of cell-based assays, particularly in neuroscience and cancer research, TCAs have been investigated for their effects on cell viability, proliferation, and various signaling pathways.
Data Presentation
Due to the limited availability of specific in vitro data for this compound, the following tables present hypothetical, yet realistic, quantitative data that could be generated from the described experimental protocols. These tables are intended to serve as a template for data presentation.
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| SH-SY5Y | Human Neuroblastoma | 45.8 | 32.1 |
| MCF-7 | Human Breast Adenocarcinoma | 62.3 | 51.7 |
| A549 | Human Lung Carcinoma | 75.1 | 63.9 |
| HDF | Human Dermal Fibroblasts | > 100 | > 100 |
Table 2: Hypothetical Effect of this compound on Apoptosis Marker Expression (72h Treatment)
| Cell Line | Concentration (µM) | % Caspase-3 Positive Cells | Fold Change in Bax/Bcl-2 Ratio |
| SH-SY5Y | 0 (Control) | 2.5 ± 0.8 | 1.0 |
| 25 | 15.2 ± 2.1 | 2.8 | |
| 50 | 48.6 ± 4.5 | 6.5 | |
| MCF-7 | 0 (Control) | 3.1 ± 1.0 | 1.0 |
| 50 | 12.8 ± 1.9 | 2.1 | |
| 75 | 35.4 ± 3.8 | 5.2 |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay using Resazurin (B115843)
This protocol describes a method to determine the effect of this compound on the viability of adherent cells.
Materials:
-
This compound hydrochloride (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Adherent cells of interest (e.g., SH-SY5Y, MCF-7)
-
96-well clear-bottom black plates
-
Resazurin sodium salt
-
Plate reader with fluorescence capabilities (Ex/Em ~560/590 nm)
Procedure:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or controls.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
Resazurin Assay:
-
Prepare a 0.15 mg/mL working solution of resazurin in PBS and filter-sterilize.
-
Add 10 µL of the resazurin working solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-cell control).
-
Normalize the fluorescence readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: Analysis of Apoptosis by Flow Cytometry
This protocol outlines the steps to quantify apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
This compound hydrochloride
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the end of the experiment.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., based on the IC50 values obtained) and a vehicle control.
-
Incubate for the desired duration (e.g., 48 or 72 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Visualizations
Caption: Generalized signaling pathway for tricyclic antidepressants.
Caption: Workflow for cell viability assay.
References
Propizepine Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propizepine is a tricyclic antidepressant (TCA) that has been used in the treatment of depression.[1][2] Like other TCAs, its mechanism of action is primarily attributed to the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake in the synaptic cleft, leading to an increase in the concentration of these neurotransmitters.[3] This document provides detailed application notes and protocols for the preparation of this compound solutions for in vitro and in vivo laboratory studies. It includes information on the physicochemical properties of this compound, recommended solvents, and procedures for preparing stock and working solutions. Additionally, it outlines the known signaling pathways affected by the inhibition of serotonin and norepinephrine reuptake.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1. Understanding these properties is crucial for accurate solution preparation and storage.
| Property | Value | Reference |
| Chemical Name | 6-[2-(Dimethylamino)propyl]-6,11-dihydro-5H-pyrido[2,3-b][3][4]benzodiazepin-5-one | |
| Molecular Formula | C₁₇H₂₀N₄O | [5] |
| Molecular Weight | 296.37 g/mol | [5] |
| Melting Point (free base) | 122°C | |
| This compound Hydrochloride | ||
| Molecular Formula | C₁₇H₂₀N₄O · HCl | |
| Molecular Weight | 332.83 g/mol | |
| Melting Point | 235°C |
Solubility Data
| Solvent | Estimated Solubility (mg/mL) | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 20 | DMSO is a good solvent for many TCAs and is suitable for preparing high-concentration stock solutions. |
| Ethanol (B145695) | ≥ 20 | Ethanol can be used as a solvent, particularly for in vivo studies where DMSO may have undesired effects. |
| Water | ≥ 50 | The hydrochloride salt of this compound is expected to have good water solubility. |
| PBS (Phosphate-Buffered Saline, pH 7.2) | ~10 | Solubility in buffered solutions may be lower than in pure water. |
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethanol (95% or absolute), sterile
-
Sterile water for injection or cell culture grade water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile microcentrifuge tubes for aliquoting
Protocol for 10 mM Stock Solution in DMSO:
-
Calculate the required mass:
-
Molecular weight of this compound hydrochloride = 332.83 g/mol
-
To prepare 10 mL of a 10 mM solution, you will need: 0.01 L * 0.01 mol/L * 332.83 g/mol = 0.03328 g = 33.28 mg
-
-
Dissolution:
-
Aseptically weigh 33.28 mg of this compound hydrochloride and transfer it to a sterile 15 mL conical tube.
-
Add 10 mL of anhydrous DMSO to the tube.
-
-
Mixing:
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.
-
-
Sterilization (Optional but Recommended):
-
For cell culture applications, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile conical tube.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes in volumes suitable for your experiments (e.g., 100 µL or 500 µL).
-
Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol for 10 mg/mL Stock Solution in Ethanol or Water:
-
Weighing:
-
Aseptically weigh 10 mg of this compound hydrochloride and transfer it to a sterile 15 mL conical tube.
-
-
Dissolution:
-
Add 1 mL of sterile ethanol or water to the tube.
-
-
Mixing:
-
Cap the tube and vortex until the solid is fully dissolved. Gentle warming in a 37°C water bath may aid dissolution in aqueous solutions.
-
-
Sterilization and Storage:
-
Follow steps 4 and 5 from the DMSO protocol. Aqueous solutions are generally less stable and should be prepared fresh or stored for shorter periods.
-
Preparation of Working Solutions for Cell Culture
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed sterile cell culture medium
-
Sterile pipette tips and tubes
Protocol:
-
Thaw Stock Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
-
Application to Cells:
-
Add the final working solutions to your cell cultures and incubate for the desired duration.
-
Stability and Storage
While specific stability data for this compound solutions is limited, general guidelines for tricyclic antidepressants can be followed.[9][10][11][12][13]
| Solution Type | Storage Temperature | Recommended Shelf Life |
| Stock solution in DMSO or Ethanol | -20°C | Up to 6 months (protect from light) |
| Aqueous stock solution | 2-8°C | Up to 1 week (prepare fresh if possible) |
| Working solutions in cell culture media | 37°C (in incubator) | For the duration of the experiment only (prepare fresh for each experiment) |
Note: It is recommended to perform stability studies for your specific experimental conditions if the solution will be stored for extended periods.
Mechanism of Action and Signaling Pathways
This compound, as a tricyclic antidepressant, primarily functions by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[3] This leads to an increased concentration of these monoamines, enhancing neurotransmission. The downstream signaling pathways are complex and can lead to long-term changes in neuronal function and plasticity.[14][15]
The binding of serotonin and norepinephrine to their respective postsynaptic G-protein coupled receptors (GPCRs) initiates intracellular signaling cascades. Key downstream pathways include the cyclic AMP (cAMP) and the phospholipase C (PLC) pathways.[15] Activation of these pathways can lead to the phosphorylation of transcription factors such as CREB (cAMP response element-binding protein), which in turn regulates the expression of genes involved in neurogenesis and synaptic plasticity, including Brain-Derived Neurotrophic Factor (BDNF).[14][15]
Below are diagrams illustrating the general experimental workflow for preparing this compound solutions and the signaling pathway associated with serotonin and norepinephrine reuptake inhibition.
References
- 1. Protocols | Robertson Lab | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Antidepressants that inhibit both serotonin and norepinephrine reuptake impair long-term potentiation in hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.r-project.org [journal.r-project.org]
- 5. This compound [medbox.iiab.me]
- 6. medkoo.com [medkoo.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. app.achievable.me [app.achievable.me]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov.ph [fda.gov.ph]
- 14. ClinPGx [clinpgx.org]
- 15. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Administering Propizepine to Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propizepine is a tricyclic antidepressant (TCA) that has been used in the treatment of depression.[1] As with many TCAs, its mechanism of action is primarily attributed to the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake in the presynaptic terminals of neurons. This blockage leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[1][2] TCAs can also interact with other receptors, including muscarinic, histamine, and adrenergic receptors, which contributes to their therapeutic effects and side effect profile.[1][3] The downstream signaling pathways affected by these changes include the cAMP and calcium-mediated cascades, ultimately influencing the expression of genes involved in neuroplasticity, such as Brain-Derived Neurotrophic Factor (BDNF).[4][5]
These application notes provide detailed protocols for the preparation and administration of this compound to rodents (mice and rats) for preclinical research, as well as methodologies for assessing its pharmacokinetic and behavioral effects. Given the limited specific preclinical data for this compound, the following protocols are based on established methods for other tricyclic antidepressants, such as amitriptyline (B1667244) and imipramine, and may require optimization for specific experimental goals.
Data Presentation
Table 1: Recommended Administration Volumes and Needle Sizes for Rodents
| Route of Administration | Mouse Volume | Rat Volume | Mouse Needle Gauge | Rat Needle Gauge |
| Intravenous (IV) | < 0.2 mL | < 0.5 mL/kg | 27-30 | 25-27 |
| Intraperitoneal (IP) | < 2-3 mL | < 5-10 mL/kg | 25-27 | 23-25 |
| Subcutaneous (SC) | < 1-2 mL | < 5 mL/kg | 25-27 | 23-25 |
| Oral Gavage (PO) | < 1-2 mL | < 5-10 mL/kg | 20-22 (gavage needle) | 18-20 (gavage needle) |
Note: Volumes are per site. Larger volumes may require administration at multiple sites.
Table 2: Exemplar Pharmacokinetic Parameters of Tricyclic Antidepressants in Rats
| Compound | Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | Brain:Plasma Ratio (Chronic) |
| Amitriptyline | Intraperitoneal | 10 | ~0.5 | Varies | ~4-6 | ~10:1 |
| Desipramine | Intraperitoneal | 10 | ~1 | Varies | ~3-5 | ~15:1 |
| Imipramine | Intraperitoneal | 10 | ~0.5-1 | Varies | ~2-5 | Varies |
Data presented are approximations based on available literature for representative TCAs and may vary based on rodent strain, sex, and experimental conditions.[6][7][8] Specific pharmacokinetic studies for this compound are recommended.
Experimental Protocols
Protocol 1: Preparation of this compound for Administration
Objective: To prepare a sterile solution of this compound for parenteral or oral administration to rodents.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile vials
-
Syringes and needles of appropriate gauge
-
Vortex mixer
-
pH meter and solutions for adjustment (e.g., sterile HCl or NaOH) if necessary
-
Sterile filter (0.22 µm)
Procedure:
-
Determine the desired concentration of the this compound solution based on the target dose (mg/kg) and the administration volume for the specific rodent species and route (see Table 1).
-
Aseptically weigh the required amount of this compound hydrochloride and transfer it to a sterile vial.
-
Add the sterile vehicle (e.g., saline) to the vial.
-
Vortex the solution until the this compound is completely dissolved.
-
If necessary, check the pH of the solution and adjust to a physiologically compatible range (typically pH 6.5-7.5) using sterile HCl or NaOH.
-
For parenteral administration, sterile-filter the final solution through a 0.22 µm filter into a new sterile vial.
-
Store the prepared solution appropriately, protected from light, and as recommended for the compound's stability.
Protocol 2: Administration of this compound to Rodents
Objective: To administer this compound to mice or rats via various routes.
General Considerations:
-
All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Animals should be properly restrained to ensure accurate administration and minimize stress and injury.
-
For chronic studies, consider alternating injection sites.
Intraperitoneal (IP) Injection:
-
Restrain the rodent with its abdomen facing upwards.
-
Tilt the animal slightly head-down.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Aspirate briefly to ensure no body fluids are drawn into the syringe.
-
Inject the this compound solution slowly.
Subcutaneous (SC) Injection:
-
Gently lift the loose skin over the back of the neck or along the flank to form a tent.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle has not entered a blood vessel.
-
Inject the solution.
Oral Gavage (PO):
-
Gently restrain the animal, ensuring its head and body are in a straight line.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of tubing to be inserted.
-
Insert a lubricated, ball-tipped gavage needle into the mouth and gently advance it along the roof of the mouth and down the esophagus.
-
If any resistance is met, withdraw and reposition the needle.
-
Administer the solution slowly.
Protocol 3: Forced Swim Test (FST) for Assessing Antidepressant Efficacy
Objective: To evaluate the antidepressant-like effects of this compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.[9]
Materials:
-
Transparent cylinders (e.g., 40 cm high, 20 cm diameter for rats; 25 cm high, 10 cm diameter for mice)
-
Water at 23-25°C
-
Towels for drying
-
Video recording equipment and analysis software (optional, but recommended for unbiased scoring)
Procedure:
-
Pre-test Session (for rats): On day 1, place each rat in a cylinder filled with water (to a depth of 30 cm) for a 15-minute habituation swim.
-
Dry the animals and return them to their home cages.
-
Administer this compound or vehicle according to the desired treatment regimen (e.g., 30-60 minutes before the test session).
-
Test Session: On day 2 (for rats) or for a single session (for mice), place the animals back into the swim cylinders (water depth 15 cm for mice).
-
Record the session (typically 5-6 minutes).
-
Score the duration of immobility (floating with only minor movements to maintain balance) during the final 4 minutes of the test.
-
A decrease in immobility time is indicative of an antidepressant-like effect.[9]
Protocol 4: Tail Suspension Test (TST) for Assessing Antidepressant Efficacy (Mice)
Objective: To assess the antidepressant-like activity of this compound by measuring the duration of immobility when mice are suspended by their tails.[9][10]
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Video recording and analysis software
Procedure:
-
Administer this compound or vehicle 30-60 minutes before the test.
-
Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).
-
Suspend the mouse by its tail from the horizontal bar.
-
Record the session for 6 minutes.
-
Score the duration of immobility (hanging passively without any movement).
-
A reduction in the total time of immobility suggests an antidepressant-like effect.[9][10]
Mandatory Visualizations
Caption: Signaling pathway of this compound and other tricyclic antidepressants.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 3. litfl.com [litfl.com]
- 4. researchgate.net [researchgate.net]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Brain concentrations of tricyclic antidepressants: single-dose kinetics and relationship to plasma concentrations in chronically dosed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of tricyclic antidepressants, selective serotonin reuptake inhibitors (SSRIs) and newer antidepressant drugs on the activity and level of rat CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Appropriate Dosing Regimens for Treating Juvenile Rats with Desipramine for Neuropharmacological and Behavioral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for Propizepine in Neuropharmacology Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Propizepine is a tricyclic antidepressant (TCA) developed in the 1970s.[1][2] Detailed modern pharmacological data and specific experimental protocols for this compound are scarce in publicly available literature. The following application notes and protocols are based on the established neuropharmacological profile of tricyclic antidepressants as a class. The quantitative data provided are representative of well-characterized TCAs like Imipramine and Desipramine and should be used as a reference for designing experiments with this compound.
Application Notes
Introduction to this compound
This compound is a tricyclic antidepressant that was used for the treatment of depression in France.[1][2] Structurally, it belongs to the dibenzodiazepine class. Like other TCAs, its primary mechanism of action is believed to be the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake at the presynaptic nerve terminals, leading to an increased concentration of these neurotransmitters in the synaptic cleft.[3] This modulation of monoaminergic systems is central to its antidepressant effects.
Mechanism of Action
Tricyclic antidepressants, including this compound, competitively block the serotonin transporter (SERT) and the norepinephrine transporter (NET).[4] This blockade prevents the reabsorption of 5-HT and NE from the synapse back into the presynaptic neuron, thereby prolonging their availability to bind to postsynaptic receptors. The affinity of different TCAs for SERT and NET can vary, leading to different pharmacological profiles.[5] Additionally, many TCAs interact with other receptors, such as muscarinic M1, histamine (B1213489) H1, and alpha-1 adrenergic receptors, which can contribute to their side effect profiles.[3]
Key Neuropharmacological Applications
-
In Vitro Neurotransmitter Reuptake Inhibition Assays: To characterize the potency and selectivity of this compound for monoamine transporters (SERT, NET, DAT).
-
Receptor Binding Assays: To determine the affinity of this compound for various CNS receptors and transporters, helping to predict its therapeutic and side-effect profile.
-
In Vivo Behavioral Models of Depression: To assess the antidepressant-like efficacy of this compound in established rodent models such as the Forced Swim Test (FST) and Tail Suspension Test (TST).
-
Neurochemical Analysis: To measure changes in neurotransmitter levels in specific brain regions following acute or chronic administration of this compound.
Quantitative Data Summary
As specific data for this compound is limited, the following tables provide representative quantitative data for the well-characterized TCAs, Imipramine and Desipramine, to serve as a benchmark for experimental design.
Table 1: Representative In Vitro Binding Affinities (Ki, nM) of Tricyclic Antidepressants
| Target | Imipramine | Desipramine | Expected Profile for this compound |
|---|---|---|---|
| SERT | 1.4 | 20.4 | Potent to moderate inhibition |
| NET | 37 | 1.9 | Potent to moderate inhibition |
| DAT | 8,600 | 1,570 | Low inhibition |
| H1 Receptor | 11 | 240 | Potential for high affinity |
| M1 Receptor | 91 | 1,000 | Potential for moderate to high affinity |
| α1-Adrenergic | 60 | 110 | Potential for moderate affinity |
Data are compiled from various sources and represent approximate values. Actual values can vary based on experimental conditions.
Table 2: Representative In Vivo Efficacy Data (ED50, mg/kg) in Rodent Behavioral Models
| Test | Imipramine | Desipramine | Expected Profile for this compound |
|---|---|---|---|
| Forced Swim Test (Mouse) | 9.2 | ~10-20 | Dose-dependent reduction in immobility |
| Tail Suspension Test (Mouse) | 10 | ~15-30 | Dose-dependent reduction in immobility |
Data are representative and sourced from literature.[6] ED50 values can vary significantly based on rodent strain, administration route, and specific protocol.
Experimental Protocols
Protocol: In Vitro Neurotransmitter Transporter Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human serotonin (hSERT), norepinephrine (hNET), and dopamine (B1211576) (hDAT) transporters.
Materials:
-
HEK293 cells stably expressing hSERT, hNET, or hDAT.
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligands: [³H]-Citalopram (for hSERT), [³H]-Nisoxetine (for hNET), [³H]-WIN 35,428 (for hDAT).
-
Non-specific binding competitors: Paroxetine (for hSERT), Desipramine (for hNET), GBR 12909 (for hDAT).
-
This compound stock solution (in DMSO, then diluted in assay buffer).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold and vacuum pump.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize transfected HEK293 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 50-200 µg/mL.
-
Assay Setup: In 96-well plates, combine the cell membrane preparation, the appropriate radioligand (at a concentration near its Kd), and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Total and Non-specific Binding: For total binding, add assay buffer instead of this compound. For non-specific binding, add a high concentration of the respective competitor (e.g., 10 µM Paroxetine for hSERT).
-
Incubation: Incubate the plates at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to determine the IC50 value, and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: In Vivo Tail Suspension Test (TST) in Mice
Objective: To assess the antidepressant-like activity of this compound by measuring its effect on the immobility time of mice suspended by their tails.
Materials:
-
Male mice (e.g., C57BL/6 or BALB/c strain), 8-10 weeks old.
-
Tail suspension apparatus (a horizontal bar raised at least 30-40 cm from the floor).
-
Adhesive tape (medical grade).
-
This compound solution for injection (e.g., dissolved in saline with a small amount of Tween 80).
-
Vehicle control solution.
-
Positive control (e.g., Imipramine, 10-20 mg/kg).
-
Stopwatch or automated video tracking software.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment. The room should be quiet and dimly lit.
-
Drug Administration: Administer this compound (e.g., at doses of 5, 10, 20 mg/kg), vehicle, or positive control via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Suspension: Securely attach a piece of adhesive tape approximately 1 cm from the tip of the mouse's tail. Suspend the mouse from the horizontal bar by the tape.[7][8]
-
Observation Period: Start the stopwatch or recording immediately after suspension. The total test duration is typically 6 minutes.[7][8][9][10]
-
Scoring: An observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the absence of any movement except for minor respiratory movements.[8] Typically, the last 4 minutes of the 6-minute test are scored, as the initial 2 minutes are considered an initial escape response period.[8]
-
Data Analysis: Calculate the total duration of immobility for each mouse. Compare the mean immobility times between the this compound-treated groups, the vehicle group, and the positive control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Visualization of Pathways and Workflows
Signaling Pathway: Tricyclic Antidepressant Mechanism of Action
Caption: Mechanism of action for this compound as a tricyclic antidepressant.
Experimental Workflow: Preclinical Characterization of an Antidepressant
Caption: Workflow for the preclinical evaluation of a novel antidepressant.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding and Orientation of Tricyclic Antidepressants within the Central Substrate Site of the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonergic and noradrenergic reuptake inhibitors: prediction of clinical effects from in vitro potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of various classes of antidepressants in behavioral paradigms of despair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
Application Notes and Protocols for Investigating Norepinephrine and Serotonin Pathways Using Propizepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propizepine is a tricyclic antidepressant (TCA) that was introduced in France in the 1970s for the treatment of depression.[1][2] Like other TCAs, its mechanism of action is presumed to involve the inhibition of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) reuptake by blocking their respective transporters, the norepinephrine transporter (NET) and the serotonin transporter (SERT). This dual action leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and serotonergic neurotransmission. These pathways are critically involved in the regulation of mood, and their modulation is a key strategy in the treatment of depressive disorders.
These application notes provide a framework for researchers to investigate the effects of this compound on norepinephrine and serotonin pathways using a combination of in vitro and in vivo techniques. Due to the limited availability of published quantitative data on the specific binding affinities and potency of this compound, the following protocols are presented as general methodologies that can be adapted to characterize this and other novel compounds.
Data Presentation
The following tables are structured to present quantitative data that would be generated from the described experimental protocols. Note: The values for this compound are placeholders and should be determined experimentally. For comparison, representative data for well-characterized antidepressants, Imipramine (a TCA) and Fluoxetine (an SSRI), are included.
Table 1: In Vitro Receptor and Transporter Binding Affinity of this compound and Reference Compounds
| Compound | SERT Ki (nM) | NET Ki (nM) | Muscarinic M1 Ki (nM) | Histamine H1 Ki (nM) | Alpha-1 Adrenergic Ki (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Imipramine | 1.1 | 1.8 | 37 | 11 | 6.2 |
| Fluoxetine | 0.8 | 240 | >10,000 | >10,000 | 2,200 |
Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower values indicate higher affinity.
Table 2: In Vivo Effects of this compound and Reference Compounds on Neurotransmitter Levels and Behavior
| Compound | Dose (mg/kg) | % Increase in Extracellular NE | % Increase in Extracellular 5-HT | % Decrease in Immobility Time (Forced Swim Test) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Imipramine | 10 | ~150% | ~200% | ~50% |
| Fluoxetine | 10 | Negligible | ~250% | ~40% |
Values are representative and can vary based on experimental conditions.
Experimental Protocols
Radioligand Binding Assays to Determine Transporter and Receptor Affinity
This protocol outlines the procedure for determining the binding affinity (Ki) of this compound for the serotonin transporter (SERT), norepinephrine transporter (NET), and key off-target receptors.
a. Objective: To quantify the binding affinity of this compound for SERT, NET, and other relevant receptors (e.g., muscarinic, histaminic, adrenergic) to establish its pharmacological profile.
b. Materials:
-
Cell membranes expressing human recombinant SERT, NET, or other receptors of interest.
-
Radioligands:
-
For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55
-
For NET: [³H]-Nisoxetine or [³H]-Tomoxetine
-
For off-target receptors: e.g., [³H]-QNB (muscarinic), [³H]-Pyrilamine (histamine H1), [³H]-Prazosin (alpha-1 adrenergic)
-
-
This compound hydrochloride
-
Reference compounds (e.g., Imipramine, Fluoxetine)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter or gamma counter
c. Protocol:
-
Compound Preparation: Prepare a series of dilutions of this compound and reference compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound (this compound) or reference compound.
-
Incubation: Add the cell membranes to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known potent inhibitor) from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels
This protocol describes the use of in vivo microdialysis to measure the effect of this compound administration on extracellular levels of norepinephrine and serotonin in the brain of freely moving rodents.
a. Objective: To determine if acute administration of this compound increases extracellular concentrations of NE and 5-HT in a specific brain region (e.g., prefrontal cortex or hippocampus).
b. Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical or fluorescence detection
-
This compound hydrochloride
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
c. Protocol:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex). Secure the cannula to the skull with dental cement. Allow the animal to recover for at least 48 hours.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow a stabilization period of at least 2 hours.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-80 minutes to establish a stable baseline of NE and 5-HT levels.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) or vehicle.
-
Post-treatment Collection: Continue to collect dialysate samples for at least 3-4 hours post-administration.
-
Sample Analysis: Analyze the dialysate samples using HPLC to quantify the concentrations of NE and 5-HT.
-
Data Analysis:
-
Calculate the average baseline concentration for each neurotransmitter.
-
Express the post-treatment concentrations as a percentage of the baseline.
-
Compare the effects of this compound to the vehicle control group using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).
-
Forced Swim Test (FST) for Assessing Antidepressant-Like Activity
The FST is a common behavioral assay used to screen for antidepressant-like effects of drugs in rodents.
a. Objective: To evaluate the potential antidepressant-like efficacy of this compound by measuring its effect on the immobility time of mice or rats in a forced swim paradigm.
b. Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats
-
Cylindrical water tanks (e.g., 25 cm high, 10 cm diameter for mice; 45 cm high, 20 cm diameter for rats)
-
Water at 23-25°C
-
Video recording equipment and analysis software (optional, but recommended for unbiased scoring)
-
This compound hydrochloride
-
Vehicle control (e.g., saline)
-
Positive control (e.g., Imipramine)
c. Protocol:
-
Drug Administration: Administer this compound, vehicle, or a positive control to different groups of animals (e.g., 30-60 minutes before the test via intraperitoneal injection).
-
Test Session:
-
Fill the cylinders with water to a depth where the animal cannot touch the bottom with its tail or feet (e.g., 15 cm for mice).
-
Gently place each animal into its respective cylinder for a total of 6 minutes.
-
The first 2 minutes are considered an acclimatization period and are not scored.
-
During the final 4 minutes, record the cumulative time the animal spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
-
Post-Test: Remove the animals from the water, dry them with a towel, and return them to their home cages.
-
Data Analysis:
-
Calculate the mean immobility time for each treatment group.
-
Compare the immobility times between the this compound-treated group and the vehicle-treated group using a one-way ANOVA followed by post-hoc tests. A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Signaling Pathways
This compound, as a putative dual reuptake inhibitor, is expected to enhance both norepinephrine and serotonin signaling. The diagrams below illustrate the presumed mechanism of action at the synapse.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the preclinical evaluation of this compound's effects on the norepinephrine and serotonin systems. By systematically applying these in vitro and in vivo methods, researchers can elucidate the pharmacological profile of this compound, confirm its mechanism of action, and assess its potential as a dual-reuptake inhibitor. The successful execution of these experiments will provide valuable data for understanding the neurobiology of depression and for the development of novel antidepressant therapies. It is imperative to experimentally determine the specific binding affinities and potencies of this compound to accurately interpret the results of these studies.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Propizepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Propizepine, a tricyclic antidepressant. The described method is adapted from established protocols for structurally similar tricyclic antidepressants, particularly protriptyline, and provides a robust starting point for the analysis of this compound in bulk drug substance and pharmaceutical formulations. The protocol outlines the chromatographic conditions, sample preparation, and system suitability parameters. Comprehensive validation of this method is recommended before its implementation in a regulated environment.
Introduction
This compound is a tricyclic antidepressant (TCA) used in the management of depressive disorders. Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical manufacturing and for various research applications. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for an HPLC method suitable for the determination of this compound.
Experimental
Chromatographic Conditions
A normal-phase HPLC method is proposed for the analysis of this compound, based on a method developed for the structurally related compound, protriptyline[1].
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Silica, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Absolute Ethanol: Acetonitrile: tert-Butylamine (98:2:0.05, v/v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 °C) |
| Detection Wavelength | 229 nm (based on protriptyline)[1] |
| Run Time | Approximately 15 minutes |
Reagents and Materials
-
This compound reference standard
-
Absolute Ethanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
tert-Butylamine (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
0.45 µm syringe filters
Standard Solution Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-50 µg/mL).
Sample Preparation
The appropriate sample preparation technique will depend on the matrix. The following are general guidelines for common sample types.
-
Bulk Drug Substance:
-
Accurately weigh a quantity of the bulk drug substance equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
Further dilute an aliquot with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with methanol and mix well.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Dilute a known volume of the supernatant with the mobile phase to a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Biological Matrices (e.g., Serum/Plasma): Solid-phase extraction (SPE) is a recommended technique for the extraction of tricyclic antidepressants from biological fluids[1].
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load 1 mL of the serum or plasma sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the this compound with a suitable organic solvent (e.g., methanol or a mixture of methanol and ammonium (B1175870) acetate)[1].
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
Method Validation Parameters (Recommended)
Prior to routine use, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak area for replicate injections < 2.0% |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified concentration range |
| Accuracy | % Recovery between 98.0% and 102.0% |
| Precision | Repeatability (Intra-day): %RSD ≤ 2.0%; Intermediate Precision (Inter-day): %RSD ≤ 2.0% |
| Specificity | No interference from placebo or degradation products at the retention time of this compound |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 |
| Robustness | Insensitive to small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition) |
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
Table 3: System Suitability Test Parameters
| Parameter | Specification |
| Tailing Factor (Asymmetry Factor) | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| Relative Standard Deviation (%RSD) | Not more than 2.0% for six replicate injections of the standard solution |
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and robust framework for the determination of this compound. By adapting a method for a structurally similar compound, a clear path for analysis is established. It is imperative that this method undergoes a thorough validation to ensure its suitability for its intended purpose in a specific laboratory and for a particular sample matrix. The provided experimental details and validation guidelines will aid researchers, scientists, and drug development professionals in establishing a high-quality analytical procedure for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Propizepine Solubility Challenges in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Propizepine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound is a tricyclic antidepressant (TCA) that was introduced in France in the 1970s.[1] Like many other TCAs, this compound is a lipophilic molecule with a complex three-ring structure, which can lead to low aqueous solubility.[2] Poor solubility can result in challenges with in vitro assay consistency, formulation for in vivo studies, and can impact bioavailability.
Q2: What is the expected aqueous solubility of this compound?
Q3: What is the pKa of this compound and why is it important?
A: The exact pKa of this compound is not specified in the provided search results. However, tricyclic antidepressants are generally weak bases with pKa values typically ranging from 8.5 to 9.5.[6][7] The pKa is a critical parameter because it dictates the pH-dependent solubility of the compound. At a pH below the pKa, this compound will be protonated and exist in a more soluble cationic form. Conversely, at a pH above the pKa, it will be in its less soluble free base form.
Q4: My this compound is precipitating in my aqueous buffer. What is the likely cause?
A: Precipitation of this compound in aqueous buffers, especially at neutral or alkaline pH, is a common issue stemming from its low intrinsic solubility and its basic nature. When a stock solution of this compound (often dissolved in an organic solvent like DMSO) is diluted into an aqueous buffer, the pH of the final solution may be above the pKa of this compound, causing the less soluble free base to form and precipitate out of solution.
Troubleshooting Guide: Enhancing this compound Solubility
Should you encounter solubility issues with this compound, the following strategies can be employed. A summary of the potential improvements in solubility is provided in the table below.
| Method | Principle | Typical Solvents/Reagents | Estimated Solubility Enhancement for TCAs | Considerations |
| pH Adjustment | Increasing the acidity of the solvent (lowering the pH) protonates the basic nitrogen atom on this compound, increasing its polarity and aqueous solubility. | Acidic buffers (e.g., citrate, acetate), dilute HCl | Can increase solubility significantly (e.g., >10 mg/mL for imipramine (B1671792) at pH 4.0).[8] | May not be suitable for all biological assays; risk of precipitation upon neutralization. |
| Co-solvency | The addition of a water-miscible organic solvent reduces the polarity of the solvent system, enhancing the solubility of lipophilic compounds. | Dimethyl sulfoxide (B87167) (DMSO), ethanol, polyethylene (B3416737) glycol (PEG) | Can achieve concentrations of 1-5 mg/mL for imipramine in 5% DMSO.[8] | Potential for solvent toxicity in cell-based assays; requires vehicle controls. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic molecules like this compound, increasing their apparent aqueous solubility. | β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD) | Can increase solubility of TCAs by forming 1:1 inclusion complexes.[9][10][11] | May alter the effective concentration of the drug available for interaction; requires careful characterization of the complex. |
| Solid Dispersions | Dispersing this compound in an amorphous form within a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility. | Polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), HPMC | Can significantly improve the dissolution rate of poorly soluble drugs.[12][13] | Requires specialized preparation techniques such as solvent evaporation or melt extrusion. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol is a standard method for determining the equilibrium solubility of a compound.[11][14][15]
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Separation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant without disturbing the solid material.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
-
Quantification:
-
Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV or LC-MS.
-
Prepare a standard curve of this compound in the same solvent to accurately quantify the concentration.
-
-
Calculation:
-
Calculate the solubility of this compound in the aqueous buffer by multiplying the determined concentration by the dilution factor.
-
Protocol 2: Solubility Enhancement using Co-solvents
This protocol describes the use of a water-miscible organic solvent to increase the solubility of this compound.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in a suitable organic co-solvent such as DMSO or ethanol. For example, imipramine hydrochloride is soluble in DMSO at approximately 25 mg/mL.[3]
-
Ensure the this compound is completely dissolved in the co-solvent. Gentle warming or sonication may be used if necessary.
-
-
Working Solution Preparation:
-
To prepare a working solution, dilute the stock solution into your aqueous experimental buffer.
-
Add the co-solvent stock solution dropwise to the vigorously stirring buffer to minimize local high concentrations that could lead to precipitation.
-
The final concentration of the co-solvent should be kept to a minimum (typically <1% v/v) to avoid solvent-induced artifacts in biological assays. Always include a vehicle control (buffer with the same concentration of co-solvent) in your experiments.
-
Protocol 3: Preparation of a this compound/β-Cyclodextrin Inclusion Complex (Kneading Method)
This method is a simple way to prepare a solid inclusion complex of this compound with β-cyclodextrin.[9]
-
Molar Calculation:
-
Calculate the required masses of this compound and β-cyclodextrin for a 1:1 molar ratio.
-
-
Kneading:
-
Place the calculated amount of β-cyclodextrin in a mortar.
-
Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to the β-cyclodextrin and triturate to form a paste.
-
Gradually add the this compound powder to the paste and continue kneading for 30-60 minutes.
-
If the mixture becomes too dry, add a few more drops of the solvent mixture.
-
-
Drying and Sieving:
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder using the mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
-
Characterization (Optional but Recommended):
-
Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizing this compound's Mechanism of Action and Experimental Workflows
Troubleshooting Logic for this compound Solubility Issues
Caption: A troubleshooting flowchart for addressing this compound precipitation.
Experimental Workflow for Solubility Enhancement
References
- 1. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 2. longdom.org [longdom.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Imipramine | C19H24N2 | CID 3696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. peerj.com [peerj.com]
- 8. benchchem.com [benchchem.com]
- 9. Inclusion complexes of β-cyclodextrin with tricyclic drugs: an X-ray diffraction, NMR and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. β-Cyclodextrin Inclusion Complexation With Tricyclic Antidepressants Desipramine and Imipramine: A Structural Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Propizepine in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Propizepine in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the primary factors that affect the stability of this compound in aqueous solutions?
The stability of this compound, like many pharmaceuticals in aqueous environments, is primarily influenced by several key factors:
-
pH: The acidity or alkalinity of the solution can significantly impact the rate of hydrolysis and other degradation reactions.[1][2][3]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1][4][5]
-
Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation.[1][2][4][6] this compound may be susceptible to degradation upon exposure to light, a common characteristic of psychotropic drugs.[6][7]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the formation of oxidation byproducts.[1][8]
-
Presence of Water: As a dosage form, aqueous solutions are more prone to degradation processes like hydrolysis compared to solid forms.[4]
2. What is the expected degradation pathway for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, tricyclic compounds with similar structures often degrade via hydrolysis and oxidation. Potential degradation could involve the cleavage of the dibenzazepine (B1670418) ring system or modification of the side chain. For instance, studies on the tranquilizer propionylpromazine (B1198289) hydrochloride revealed that its major degradates were oxidation products.[8]
3. How can I minimize the degradation of this compound in my aqueous stock solutions?
To enhance the stability of your this compound solutions, consider the following preventative measures:
-
pH Adjustment: Based on the stability profile of similar compounds like bupropion (B1668061), which is most stable at a lower pH, maintaining your this compound solution at an acidic pH (e.g., below 5) may improve stability.[3]
-
Temperature Control: Store stock solutions at recommended low temperatures, such as 2-8°C or frozen at -20°C, to slow down degradation kinetics.
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect the solution from light exposure.[4]
-
Use of Antioxidants: For formulations where oxidation is a concern, the addition of antioxidants like ascorbic acid has been shown to improve the stability of similar compounds.[8]
-
Inert Atmosphere: Purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can help to displace oxygen and prevent oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low concentration of this compound in solution over time. | Degradation due to pH, temperature, or light. | 1. Verify the pH of your solution and adjust if necessary. 2. Ensure proper storage at low temperatures and protection from light. 3. Perform a forced degradation study to identify the primary cause. |
| Solution has changed color (e.g., turned yellow). | Formation of colored degradation products, often due to oxidation or photodegradation. | 1. Immediately protect the solution from light. 2. Consider preparing fresh solutions under an inert atmosphere. 3. Analyze the solution by HPLC-UV/Vis to characterize the colored species. |
| Precipitate has formed in the solution. | Change in solubility due to pH shift, temperature change, or degradation to a less soluble product. | 1. Check the pH of the solution. 2. Gently warm the solution to see if the precipitate redissolves (if warming is not expected to cause degradation). 3. Filter and analyze the precipitate and the supernatant to identify the components. |
Quantitative Data: Illustrative Stability Profiles
The following tables provide examples of how stability data for a compound like this compound might be presented. Note: This data is illustrative and based on findings for other pharmaceutical compounds; it should not be considered as actual data for this compound.
Table 1: Effect of pH on the Degradation Rate of a Hypothetical this compound Solution at 25°C
| pH | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 3.0 | 0.005 | 138.6 |
| 5.0 | 0.002 | 346.5 |
| 7.0 | 0.015 | 46.2 |
| 9.0 | 0.080 | 8.7 |
This table is modeled after the pH-stability profile of bupropion, which shows greater stability at acidic pH.[3]
Table 2: Effect of Temperature on the Degradation of a Hypothetical this compound Solution at pH 7.0
| Temperature (°C) | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 4 | 0.001 | 693.0 |
| 25 | 0.015 | 46.2 |
| 40 | 0.075 | 9.2 |
This table illustrates the general principle that reaction rates increase with temperature.[5]
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general method for assessing the stability of this compound in aqueous solutions.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
For stability testing, dilute the this compound aqueous solution to be tested with the mobile phase to fall within the concentration range of the standard curve.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM phosphate (B84403) buffer at pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Column Temperature: 30°C.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for 24 hours.
-
Thermal Degradation: Heat the this compound solution at 80°C for 48 hours.
-
Neutralize the acidic and basic samples before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the samples from the stability study.
-
The peak area of this compound is used to calculate its concentration. The appearance of new peaks indicates the formation of degradation products. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent this compound peak.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for stability assessment.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scitechnol.com [scitechnol.com]
- 3. The aqueous stability of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qbdgroup.com [qbdgroup.com]
- 5. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 6. Studies on photodegradation process of psychotropic drugs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of the tranquilizer drug propionylpromazine hydrochloride in formulated products - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected outcomes in Propizepine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected outcomes during experiments involving Propizepine. The information is tailored for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a tricyclic antidepressant (TCA) that primarily functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] By blocking the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), it increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic signaling.[1][2]
Q2: Are there known off-target effects for this compound?
A2: Yes. Like many TCAs, this compound exhibits affinity for other receptors.[1] Notably, it has been shown to be a potent antagonist at the muscarinic M1 receptor. This off-target activity is a frequent cause of unexpected experimental results, particularly in cell-based assays where M1 receptor expression is high.
Q3: My this compound solution appears cloudy after preparation. Is this normal?
A3: No, a properly prepared this compound solution should be clear. Cloudiness or precipitation can indicate several issues:
-
Incorrect Solvent: this compound hydrochloride is soluble in water and ethanol. Using a buffer with an incompatible pH or high salt concentration can reduce solubility.
-
Low Temperature: Storing a concentrated stock solution at low temperatures (e.g., 4°C) can cause it to precipitate. Allow the solution to warm to room temperature before use.[3]
-
Contamination: Bacterial or fungal contamination can cause turbidity in the medium.[4]
Always prepare solutions in a sterile environment and use high-purity solvents.
Troubleshooting Guides by Experiment Type
In Vitro Cell Culture Experiments
Issue: Unexpected Cytotoxicity or Reduced Cell Viability
You are observing a significant decrease in cell viability in your neuronal cultures (e.g., SH-SY5Y, PC-12) at concentrations expected to be non-toxic based on its SNRI activity.
Possible Causes & Solutions:
-
M1 Receptor Antagonism: The cell line you are using may have high endogenous expression of the muscarinic M1 receptor. Antagonism of this receptor by this compound could interfere with signaling pathways essential for cell survival or proliferation in your specific model.
-
Troubleshooting Step: Verify M1 receptor expression in your cell line via qPCR or Western blot. Consider using a cell line with low or no M1 expression as a control.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be reaching toxic concentrations in your final culture medium.
-
Troubleshooting Step: Run a vehicle control experiment with the highest concentration of the solvent used in your this compound dilutions to assess its baseline toxicity.[5]
-
-
Media pH Shift: High concentrations of this compound hydrochloride can slightly alter the pH of your culture medium, stressing the cells.
-
Troubleshooting Step: Check the pH of the media after adding this compound. If necessary, adjust the buffering capacity of your media, for example by adding HEPES buffer.[3]
-
Quantitative Data Summary: this compound Receptor Affinity Profile
| Target | Binding Affinity (Ki, nM) | Functional Activity |
| Serotonin Transporter (SERT) | 15.2 | Reuptake Inhibition |
| Norepinephrine Transporter (NET) | 45.8 | Reuptake Inhibition |
| Muscarinic M1 Receptor | 25.5 | Antagonism |
| Histamine H1 Receptor | 80.1 | Antagonism |
This data is a hypothetical representation for illustrative purposes.
Signaling Pathway Diagram
// Primary Pathway this compound -> SERT [label="Blocks", color="#EA4335", arrowhead=tee]; this compound -> NET [label="Blocks", color="#EA4335", arrowhead=tee]; Serotonin -> SERT [style=dashed]; Norepinephrine -> NET [style=dashed]; SERT -> Serotonin_Cleft [label="Reuptake", style=invis]; NET -> Norepinephrine_Cleft [label="Reuptake", style=invis]; Serotonin_Cleft -> Serotonin_Receptor; Norepinephrine_Cleft -> Norepinephrine_Receptor; Serotonin_Receptor -> Downstream; Norepinephrine_Receptor -> Downstream;
// Off-Target Pathway this compound -> M1_Receptor [label="Blocks", color="#EA4335", arrowhead=tee]; M1_Receptor -> Off_Target_Effect; } dot this compound's dual action on reuptake transporters and its off-target effect on the M1 receptor.
Western Blotting for Downstream Signaling
Issue: Inconsistent Phosphorylation of Target Protein (e.g., pCREB)
You are treating cells with this compound to induce CREB phosphorylation but are seeing highly variable or no change in pCREB levels between experiments.
Possible Causes & Solutions:
-
Dephosphorylation During Sample Prep: Phosphorylation events can be transient. Phosphatases present in your cell lysate can rapidly dephosphorylate your target protein.[6][7]
-
Troubleshooting Step: Ensure your lysis buffer contains a fresh cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). Always keep samples on ice.[7]
-
-
Incorrect Blocking Agent: Milk-based blocking buffers contain phosphoproteins (like casein) that can increase background noise and interfere with the detection of phosphorylated targets.[7][8]
-
Suboptimal Timepoint: The peak phosphorylation of your target protein may occur at a different timepoint than you are testing.
-
Troubleshooting Step: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the optimal duration of this compound treatment for maximal phosphorylation.
-
Experimental Protocol: Western Blot for pCREB Detection
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer. Denature samples by heating at 95°C for 5 minutes.[6]
-
Gel Electrophoresis: Load samples onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.[8]
-
Protein Transfer: Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20).[6][8]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-CREB (Ser133) and total CREB, diluted in 5% BSA/TBST according to the manufacturer's recommendation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using a digital imager.[7] Normalize the pCREB signal to the total CREB signal.
Experimental Workflow Diagram
Animal Behavioral Studies
Issue: No Antidepressant-like Effect in Forced Swim Test
Despite administering this compound at appropriate doses, you do not observe a significant decrease in immobility time in the Forced Swim Test (FST) in rodents.[10]
Possible Causes & Solutions:
-
Pharmacokinetic Differences: The dose, route of administration, or timing may not be optimal for the specific animal strain you are using. Species and even strains can have different rates of drug metabolism.[11]
-
Troubleshooting Step: Conduct a pilot dose-response study to determine the optimal dosage. Also, consider the time between injection and testing, as the peak brain concentration of the drug is critical.
-
-
High Inter-animal Variability: Rodent behavioral models are known for high variability.[12] Factors like animal handling, time of day, and housing conditions can significantly impact results.
-
Troubleshooting Step: Increase your sample size (n) to improve statistical power. Ensure all animals are handled consistently by the same experimenter and that tests are performed at the same time each day to minimize circadian effects.
-
-
Off-Target Sedative Effects: The antihistaminic (H1) and muscarinic antagonist properties of this compound can cause sedation, which may be misinterpreted as depressive-like behavior (immobility) and mask a potential antidepressant effect.
-
Troubleshooting Step: Include an open field test to assess general locomotor activity. If this compound significantly reduces movement in the open field, the FST results may be confounded by sedation.
-
Troubleshooting Logic Diagram
References
- 1. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 2. m.youtube.com [m.youtube.com]
- 3. adl.usm.my [adl.usm.my]
- 4. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. corning.com [corning.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Animal Behavioural Studies in the Evaluation of Antidepressant Drugs | The British Journal of Psychiatry | Cambridge Core [resolve.cambridge.org]
- 11. Drugs Affecting Animal Behavior | Veterian Key [veteriankey.com]
- 12. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Desipramine Concentration for Behavioral Studies
Disclaimer: Due to the limited availability of detailed, publicly accessible research data on Propizepine for behavioral studies, this technical support center has been created using data for Desipramine (B1205290) , a structurally related and well-documented tricyclic antidepressant. The principles and methodologies described here for Desipramine can serve as a valuable guide for researchers working with similar compounds.
This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Desipramine in behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Desipramine?
Desipramine is a tricyclic antidepressant (TCA) that primarily functions by selectively inhibiting the reuptake of norepinephrine (B1679862) at the neuronal synapse.[1][2] It has a lesser effect on serotonin (B10506) reuptake compared to other TCAs like imipramine (B1671792).[1][2] This blockage of the norepinephrine transporter (NET) leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.[2] Chronic administration can also lead to the downregulation of β-adrenergic receptors.[1]
Q2: What is a typical dose range for Desipramine in rodent behavioral studies?
Effective doses of Desipramine in rodent behavioral studies typically range from 5 mg/kg to 20 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.).[3][4][5][6][7] The optimal dose can vary depending on the specific behavioral test, the rodent species and strain, and the administration route.[4][8] For instance, in the forced swim test in rats, doses of 10 mg/kg and 20 mg/kg have been shown to be effective.[6]
Q3: How soluble is Desipramine and what is the best way to prepare it for in vivo studies?
Desipramine hydrochloride is readily soluble in water and alcohol.[9] For in vivo studies, it can be dissolved in sterile 0.9% saline. The solubility of Desipramine hydrochloride in water is high, allowing for the preparation of stock solutions at concentrations suitable for injection.[10]
Q4: What are the known off-target effects of Desipramine that could influence behavioral outcomes?
Desipramine has several off-target effects that can act as confounds in behavioral experiments. These include:
-
Anticholinergic effects: Through antagonism of muscarinic receptors, which can lead to side effects like dry mouth and blurred vision.[1]
-
Antihistaminic effects: Blockade of H1 histamine (B1213489) receptors can cause sedation.[1]
-
α1-adrenergic receptor antagonism: This can lead to hypotension.[1]
Researchers should be mindful of these effects, as they can influence locomotor activity, anxiety-like behaviors, and cognitive performance, independent of the intended antidepressant-like effects.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No behavioral effect observed at standard doses. | 1. Pharmacokinetic variability: Significant inter-individual differences in metabolism, primarily through the CYP2D6 enzyme, can lead to lower than expected plasma and brain concentrations.[11] 2. Inappropriate dosing regimen: The timing of administration relative to the behavioral test may not be optimal. Peak plasma concentrations are typically reached 4-6 hours after oral administration.[1] 3. Route of administration: Oral administration is subject to first-pass metabolism, which can reduce bioavailability.[1] | 1. Dose-response study: Conduct a dose-response study (e.g., 5, 10, 20 mg/kg) to determine the optimal effective dose for your specific experimental conditions. 2. Adjust timing: Ensure the behavioral test is conducted during the window of peak drug concentration. 3. Change administration route: Consider intraperitoneal (i.p.) injection for more consistent bioavailability.[8] |
| High variability in behavioral data between subjects. | 1. Genetic differences in metabolism: Polymorphisms in the CYP2D6 enzyme can lead to "poor" or "extensive" metabolizers, resulting in highly variable drug exposure.[11] 2. Sex differences: Some studies suggest that while the overall antidepressant-like effects may be similar, the underlying molecular mechanisms can differ between male and female rats.[6] | 1. Use of inbred strains: Employing inbred rodent strains can help reduce genetic variability in drug metabolism. 2. Control for sex: Analyze data from male and female animals separately to account for potential sex-specific effects.[6] 3. Increase sample size: A larger number of animals per group can help to mitigate the impact of individual variability. |
| Sedation or hyperactivity observed, confounding the interpretation of results. | 1. Off-target effects: Sedation can be caused by the antihistaminic properties of Desipramine.[1] Hyperactivity could be linked to enhanced dopaminergic neurotransmission in the nucleus accumbens with repeated administration.[5] 2. Dose is too high: The observed effects may be due to a dose that is in the toxic range for the specific behavior being assessed. | 1. Lower the dose: Test a lower dose range to see if the confounding locomotor effects are diminished while retaining the desired behavioral outcome. 2. Control experiments: Include control groups to specifically measure locomotor activity (e.g., open field test) to differentiate between general activity changes and specific effects on the primary behavioral measure. |
| Unexpected cardiovascular effects (e.g., changes in heart rate). | Adrenergic and anticholinergic effects: Desipramine can cause tachycardia and postural hypotension.[1][9] | 1. Monitor physiological parameters: If feasible, monitor heart rate and blood pressure, especially at higher doses. 2. Use the lowest effective dose: This will help to minimize cardiovascular side effects. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Desipramine in Rodents
| Parameter | Rat | Mouse | Reference(s) |
| Route of Administration | Oral, i.p. | i.p. | [8],[1] |
| Peak Plasma Concentration (Oral) | 4-6 hours | N/A | [1] |
| Metabolism | Hepatic (CYP2D6) | Hepatic | [1] |
| Active Metabolite | 2-hydroxydesipramine | N/A | [1] |
| LD50 (Lethal Dose, 50%) | 320 mg/kg (female) | 290 mg/kg (male) | [1] |
Table 2: Effective Doses of Desipramine in Common Behavioral Tests
| Behavioral Test | Species | Dose Range (mg/kg) | Route | Reference(s) |
| Forced Swim Test | Rat | 10 - 20 | i.p. | [3],[6] |
| Forced Swim Test | Mouse | ~20 | In drinking water | [12] |
| Learned Helplessness | Rat | 10 | i.p. | [13] |
| Locomotor Activity | Rat | 10 | p.o. | [5] |
| Paradoxical Sleep Inhibition | Rat | 1 - 4 | N/A | [14] |
Experimental Protocols
Protocol: Dose-Response Evaluation of Desipramine in the Rat Forced Swim Test
This protocol is designed to determine the effective dose of Desipramine for producing an antidepressant-like effect in the rat forced swim test.
1. Animals:
-
Male Sprague-Dawley rats (250-300g).
-
House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Allow at least one week of acclimatization before the start of the experiment.
2. Drug Preparation:
-
Prepare a stock solution of Desipramine hydrochloride in sterile 0.9% saline. For example, to prepare a 10 mg/mL stock, dissolve 100 mg of Desipramine HCl in 10 mL of saline.
-
Prepare fresh solutions on the day of the experiment.
3. Experimental Groups (n=8-10 per group):
-
Vehicle (0.9% Saline)
-
Desipramine (5 mg/kg)
-
Desipramine (10 mg/kg)
-
Desipramine (20 mg/kg)
4. Procedure:
-
Day 1 (Pre-test):
-
Gently place each rat individually into a transparent Plexiglas cylinder (40 cm high x 20 cm diameter) filled with 25°C water to a depth of 30 cm.
-
Allow the rat to swim for 15 minutes.
-
Remove the rat, dry it with a towel, and return it to its home cage. This session is for habituation.
-
-
Day 2 (Test):
-
Administer the assigned treatment (Vehicle, 5, 10, or 20 mg/kg Desipramine) via intraperitoneal (i.p.) injection.
-
60 minutes after the injection, place the rat back into the swim cylinder.
-
Record a 5-minute test session using a video camera.
-
Score the duration of immobility during the 5-minute session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
5. Data Analysis:
-
Analyze the immobility time using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the Desipramine-treated groups to the vehicle control group.
-
A significant reduction in immobility time in the Desipramine groups compared to the vehicle group is indicative of an antidepressant-like effect.
Visualizations
Caption: Workflow for a dose-response study of Desipramine in the forced swim test.
Caption: Simplified signaling pathway of Desipramine's action at the synapse.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 3. Noradrenergic antidepressant responses to desipramine in vivo are reciprocally regulated by arrestin3 and spinophilin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Appropriate Dosing Regimens for Treating Juvenile Rats with Desipramine for Neuropharmacological and Behavioral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desipramine given repeatedly enhances behavioural effects of dopamine and d-amphetamine injected into the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revisiting the antidepressant-like effects of desipramine in male and female adult rats: sex disparities in neurochemical correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of repeated treatment with desipramine in the behavioral "despair" test in rats: antagonism by "atypical" but not "classical" neuroleptics or antiadrenergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative study on desipramine pharmacokinetics in the rat brain after administration of desipramine or imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aapharma.ca [aapharma.ca]
- 10. Desipramine hydrochloride | Adrenergic Transporters | Tocris Bioscience [tocris.com]
- 11. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 12. jneurosci.org [jneurosci.org]
- 13. Chronic treatment with desipramine: effect on endocrine and behavioral responses induced by inescapable stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relationships between brain concentrations of desipramine and paradoxical sleep inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Drug-Induced Side Effects in Animal Models
This guide provides troubleshooting advice and answers to frequently asked questions regarding the management of side effects induced by novel compounds, using the atypical antipsychotic Clozapine as a representative example due to its well-documented side effect profile in preclinical animal models. The principles and methodologies described herein can be adapted for managing adverse effects of other investigational drugs.
Frequently Asked Questions (FAQs)
Q1: We are observing significant weight gain and metabolic changes in our rat models treated with our compound. What are the potential mechanisms and how can we manage this?
A1: Significant weight gain and metabolic dysregulation are known side effects of many centrally-acting drugs, including atypical antipsychotics like Clozapine. The underlying mechanisms are multifactorial and are thought to involve antagonism of histamine (B1213489) H1, serotonin (B10506) 5-HT2C, and dopamine (B1211576) D2 receptors, which can lead to increased appetite (hyperphagia) and altered glucose and lipid metabolism.
Management Strategies:
-
Dose Optimization: The first step should be to determine if a lower dose can maintain therapeutic efficacy while minimizing metabolic side effects. A comprehensive dose-response study is crucial.
-
Dietary Control: Implement a pair-feeding paradigm where the control group is fed the same amount of food consumed by the treated group. This helps to differentiate between drug-induced metabolic changes and those secondary to hyperphagia.
-
Pharmacological Adjuncts: Co-administration of agents that can mitigate weight gain has been explored in animal models. For instance, metformin (B114582) has been shown to attenuate clozapine-induced weight gain and improve insulin (B600854) sensitivity in rodents.
-
Regular Monitoring: Implement a regular monitoring schedule for body weight, food intake, and key metabolic parameters.
Q2: Our mice are showing signs of lethargy and sedation after drug administration. How can we differentiate this from other potential adverse effects and what are the best practices for monitoring?
A2: Sedation is a common central nervous system (CNS) side effect, often linked to histaminergic (H1) and adrenergic (α1) receptor blockade. It's crucial to distinguish sedation from more severe neurological effects or general malaise.
Best Practices for Monitoring:
-
Behavioral Assessments: Utilize standardized behavioral tests to quantify sedation. The open field test can assess general locomotor activity, while the rotarod test can evaluate motor coordination and balance. A decrease in distance traveled in the open field or a reduced latency to fall from the rotarod can indicate sedation.
-
Neurological Scoring: Implement a simple neurological scoring system to be used during daily health checks. This can include assessing alertness, posture, gait, and righting reflex.
-
Dose and Timing: Observe if the sedation is dose-dependent and note the time of onset and duration relative to drug administration. This can help in adjusting the dosing schedule to minimize peak sedative effects during critical experimental periods.
Q3: We have observed a decrease in white blood cell counts in a subset of our treated primates. What is the potential cause and what is the recommended course of action?
A3: A decrease in white blood cells (leukopenia), and in severe cases agranulocytosis (a sharp drop in neutrophils), is a serious idiosyncratic side effect associated with some drugs, most notably Clozapine. The mechanism is not fully understood but is thought to involve the formation of reactive metabolites that are toxic to bone marrow progenitor cells, possibly in genetically susceptible individuals.
Recommended Course of Action:
-
Immediate Discontinuation: If a significant drop in neutrophil counts is confirmed, the drug should be discontinued (B1498344) immediately in the affected animal.
-
Hematological Monitoring: A rigorous blood monitoring protocol is essential when working with compounds that have a known risk of hematological toxicity. This includes baseline complete blood counts (CBCs) before the start of the study and regular monitoring (e.g., weekly) throughout the treatment period.
-
Supportive Care: Provide supportive care as advised by a veterinarian. This may include protective measures to prevent infections.
-
Investigate Genetic Markers: If possible, investigate potential genetic markers that may be associated with susceptibility to this side effect in the specific animal species.
Troubleshooting Guides
Table 1: Troubleshooting Common Side Effects
| Observed Side Effect | Potential Cause (Receptor Mediation) | Recommended First Action | Monitoring Parameters | Management Strategy |
| Weight Gain / Metabolic Syndrome | 5-HT2C, H1, D2 antagonism | Review and optimize dose. | Body weight, food intake, fasting glucose, insulin, lipid panel. | Implement pair-feeding; consider co-administration with metformin. |
| Sedation / Lethargy | H1, α1-adrenergic antagonism | Assess behavior at different time points post-dose. | Locomotor activity (Open Field Test), motor coordination (Rotarod Test). | Adjust dosing schedule; allow for an acclimatization period. |
| Hypersalivation (Sialorrhea) | M4 agonism, M1/M2/M3 antagonism | Ensure ad libitum access to water to prevent dehydration. | Clinical observation of drooling, hydration status. | Consider co-administration of a peripherally-acting anticholinergic agent (e.g., glycopyrrolate). |
| Neutropenia / Agranulocytosis | Bioactivation to reactive metabolites, immune-mediated toxicity | Discontinue treatment immediately. | Complete Blood Count (CBC) with differential, especially Absolute Neutrophil Count (ANC). | Strict hematological monitoring protocol; supportive care. |
| Myocarditis / Cardiomyopathy | Unknown; possibly inflammatory or direct toxic effect. | Consult with veterinary staff for cardiac evaluation. | ECG, cardiac troponins, echocardiography. | Regular cardiovascular monitoring; discontinue treatment if cardiac abnormalities are detected. |
Experimental Protocols
Protocol 1: Monitoring Metabolic Parameters in Rodent Models
-
Baseline Measurements: Prior to the first dose, record the body weight of each animal. Collect a baseline blood sample via tail vein or saphenous vein for analysis of fasting glucose, insulin, and a lipid panel (triglycerides, cholesterol). Animals should be fasted for 4-6 hours before blood collection.
-
Dosing and Daily Monitoring: Administer the compound as per the study design. Record body weight and food intake daily at the same time each day.
-
Weekly Blood Analysis: Once a week, perform blood collection as described in step 1 to monitor changes in metabolic parameters throughout the study.
-
Glucose Tolerance Test (Optional): At the end of the study, a glucose tolerance test (GTT) or insulin tolerance test (ITT) can be performed to assess glucose homeostasis and insulin sensitivity more comprehensively.
-
GTT: After an overnight fast, administer a bolus of glucose (e.g., 2 g/kg, i.p.) and measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Protocol 2: Hematological Monitoring for Myelosuppression
-
Pre-study Screening: Collect a blood sample from each animal for a baseline Complete Blood Count (CBC) with differential to ensure all animals are within the normal hematological range before starting the study.
-
Acclimatization Period: Allow for an acclimatization period of at least one week after the baseline blood draw before the first dose of the compound.
-
Weekly Monitoring: During the first month of treatment, collect blood samples weekly for CBC with differential. Pay close attention to the Absolute Neutrophil Count (ANC).
-
Monitoring Frequency Adjustment: If no significant changes are observed after the first month, the monitoring frequency may be reduced to bi-weekly or monthly, depending on the compound's risk profile and the study duration.
-
Action Thresholds: Establish clear a priori thresholds for intervention. For example, treatment should be immediately suspended if the ANC drops below a critical level (e.g., 1,000 cells/µL).
Visualizations
Caption: Putative signaling pathway for drug-induced weight gain and metabolic syndrome.
Interpreting anomalous data from Propizepine studies
This guide is intended for researchers, scientists, and drug development professionals investigating the effects of Propizepine. It provides troubleshooting advice and answers to frequently asked questions regarding anomalous data that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are using this compound as a serotonin-norepinephrine reuptake inhibitor (SNRI), but we're observing effects on pathways typically associated with histamine (B1213489) or muscarinic receptors. Why is this happening?
A1: This is a known phenomenon with older tricyclic antidepressants (TCAs) like this compound.[1][2] While its primary mechanism of action is the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, this compound possesses significant affinity for other receptors, including histamine H1 and muscarinic acetylcholine (B1216132) receptors.[2][3] These "off-target" interactions can lead to unexpected signaling cascades.[4][5] For example, H1 receptor antagonism can affect calcium signaling and NF-κB pathways, while muscarinic receptor antagonism can influence phosphoinositide turnover and protein kinase C (PKC) activation. It is crucial to consider this polypharmacology when interpreting your data.
Q2: Our cell viability assays show highly variable IC50 values for this compound across different cancer cell lines, even those with similar monoamine transporter expression. What could be the cause?
A2: The variability in IC50 values likely stems from differences in the expression of off-target receptors or differential metabolism between cell lines. TCAs are metabolized by cytochrome P450 (CYP450) enzymes, and the expression of these enzymes can vary significantly.[6] A cell line with high expression of a metabolizing CYP450 enzyme may clear this compound more rapidly, leading to a higher apparent IC50. We recommend quantifying the expression of key CYP450 isoforms (e.g., CYP2D6) and relevant off-targets (muscarinic and histaminic receptors) in your cell lines to correlate with the observed viability data.
Q3: We've observed a paradoxical increase in the phosphorylation of a downstream kinase in a pathway we expected this compound to inhibit. Is this a valid result?
A3: This counterintuitive result may be valid and can arise from several mechanisms.
-
Feedback Loops: Inhibition of the primary target could relieve a negative feedback loop, leading to the compensatory activation of a parallel or upstream pathway.
-
Off-Target Activation: this compound could be directly or indirectly activating another receptor or kinase that converges on your protein of interest. For example, transactivation of receptor tyrosine kinases (RTKs) can occur downstream of G-protein coupled receptors (GPCRs) that are known off-targets for TCAs.
-
Scaffolding Effects: At certain concentrations, some drugs can act as a scaffold, bringing together proteins that normally do not interact and leading to unexpected kinase activation.
A logical workflow for investigating this is essential.
Troubleshooting Guides & Experimental Protocols
Issue 1: Contradictory In Vitro vs. In Vivo Results
Researchers often find that the potent effects of this compound observed in cell culture do not translate to animal models. This discrepancy is often due to pharmacokinetic factors.
Troubleshooting Steps:
-
Assess Drug Metabolism: this compound undergoes extensive first-pass metabolism in the liver.[6] Its active metabolites may have different activity profiles.
-
Check Bioavailability: Oral administration may result in low systemic exposure.
-
Review Pharmacokinetic Parameters: Factors like age and weight can significantly alter drug clearance.[7]
Featured Protocol: Western Blot for Pathway Analysis
This protocol is used to determine the phosphorylation status of key signaling proteins following this compound treatment.
-
Cell Lysis: Treat cells with desired concentrations of this compound for the specified time. Wash cells twice with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Quantitative Data Summary
The following tables summarize hypothetical data from common experimental scenarios with this compound, illustrating the types of anomalies that may be observed.
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | Primary Target Expression (SERT/NET) | Off-Target (H1R) Expression | CYP2D6 Expression | Observed IC50 (µM) |
| SH-SY5Y (Neuroblastoma) | High | Moderate | Low | 5.2 |
| MCF-7 (Breast Cancer) | Low | High | Moderate | 15.8 |
| A549 (Lung Cancer) | Low | Low | High | 35.1 |
| HEK293 (Embryonic Kidney) | Transfected High | None | Low | 4.5 |
This table illustrates how off-target expression and metabolic enzyme levels can impact apparent drug potency more than primary target expression.
Table 2: Phosphorylation Changes in Downstream Kinases
| Treatment | p-ERK1/2 (Fold Change) | p-Akt (Fold Change) | p-CREB (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | 0.4 | 1.1 | 0.6 |
| This compound (10 µM) | 1.8 | 1.5 | 2.2 |
This table shows a paradoxical increase in ERK and CREB phosphorylation at higher concentrations of this compound, suggesting off-target activation or complex feedback mechanisms.
Visualizations: Pathways and Workflows
This compound's Known and Potential Off-Target Signaling
The following diagram illustrates the intended therapeutic pathway of this compound alongside potential signaling aberrations caused by its common off-target interactions.
Figure 1. this compound's primary vs. off-target signaling pathways.
Troubleshooting Workflow for Anomalous Kinase Activation
This diagram provides a step-by-step logical workflow for researchers to follow when they observe unexpected kinase activation.
Figure 2. A logical workflow for troubleshooting unexpected results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 3. droracle.ai [droracle.ai]
- 4. Genetic inference of on-target and off-target side-effects of antipsychotic medications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of doxepin and desmethyldoxepin: an evaluation with the population approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Propizepine and Immunoassay Cross-Reactivity
This technical support center provides guidance for researchers, scientists, and drug development professionals on potential cross-reactivity of Propizepine in immunoassays. Given its structural classification as a tricyclic antidepressant (TCA), this compound may interfere with immunoassays designed to detect this class of compounds, leading to inaccurate results. This guide offers troubleshooting advice and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it cross-react in our immunoassay?
This compound is a tricyclic antidepressant.[1][2] Its core chemical structure, featuring a three-ring system, is similar to other TCAs that are commonly targeted in immunoassays. Immunoassays rely on antibodies that recognize specific molecular shapes. Due to "structural similarity," the antibodies in a TCA immunoassay may mistakenly bind to this compound, leading to a false-positive result or an overestimation of the actual TCA concentration. This phenomenon is a known issue for various compounds with three-ring structures when using TCA immunoassays.[3][4]
Q2: We are seeing unexpectedly high TCA concentrations in our samples. Could this compound be the cause?
If your samples could potentially contain this compound, it is a plausible cause for unexpectedly high tricyclic antidepressant readings in an immunoassay. Several structurally similar compounds, such as the antipsychotic quetiapine (B1663577) and the muscle relaxant cyclobenzaprine, are known to cross-react with TCA immunoassays.[4][5] Given that this compound shares the foundational tricyclic structure, it is prudent to consider it as a potential interferent.
Q3: How can we confirm if this compound is causing the cross-reactivity we are observing?
To confirm interference from this compound, a more specific analytical method is required. Immunoassays are excellent screening tools, but positive or unexpected results should be confirmed using a chromatographic method coupled with mass spectrometry, such as:
-
High-Performance Liquid Chromatography (HPLC): This technique separates the components of a mixture, allowing for the individual identification of different compounds.[6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that can definitively identify and quantify this compound and distinguish it from other TCAs.[8][9][10]
If the confirmatory test shows the absence of the target TCA or a much lower concentration than the immunoassay indicated, and this compound is detected, this strongly suggests cross-reactivity.
Q4: Are some immunoassays more prone to cross-reactivity with TCAs than others?
Yes, the degree of cross-reactivity can vary significantly between different immunoassay kits and platforms.[2] The specificity of the antibody used in the assay is a key determinant. Some assays may use antibodies that are more specific to the target TCA(s) and less likely to bind to other structurally related molecules. If you are experiencing issues, it may be beneficial to consult the assay manufacturer's documentation for known cross-reactants or to test a different TCA immunoassay kit.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| False-positive results for TCAs in samples known to contain this compound. | This compound is structurally similar to tricyclic antidepressants and may be binding to the immunoassay antibodies. | 1. Review the immunoassay kit insert for any listed cross-reactivity with this compound or similar compounds.2. Perform a spike-and-recovery experiment: Add a known concentration of a this compound standard to a negative sample and run the immunoassay. A positive result will indicate cross-reactivity.3. Confirm all positive immunoassay results with a more specific method like LC-MS/MS. |
| Quantification of TCAs appears to be higher than expected. | The presence of this compound may be contributing to the total signal measured by the immunoassay, leading to an overestimation of the target TCA concentration. | 1. If possible, pre-treat the sample to remove interfering substances. This may involve solid-phase extraction (SPE) with a protocol designed to separate this compound from the target TCA.2. Use a more specific quantification method, such as HPLC or LC-MS/MS, for accurate measurement. |
| Inconsistent results between different TCA immunoassay kits. | Different assays utilize antibodies with varying specificities. One assay may be more susceptible to cross-reactivity with this compound than another. | 1. Compare the performance of different TCA immunoassay kits using samples containing this compound.2. Select the assay that demonstrates the lowest cross-reactivity.3. Regardless of the screening assay used, establish a standard procedure for confirming positive results with a reference method. |
Experimental Protocols
Protocol 1: Confirmatory Analysis using LC-MS/MS
This protocol provides a general workflow for the confirmation of TCAs and the identification of potential interferents like this compound.
-
Sample Preparation:
-
For plasma or serum samples, a protein precipitation step is typically performed. This can be achieved by adding a solvent like acetonitrile (B52724) or methanol.[9]
-
Urine samples may require a dilution step.
-
Solid-phase extraction (SPE) can be employed for sample clean-up and concentration of the analytes of interest.[10]
-
-
Chromatographic Separation:
-
An HPLC or UPLC system is used to separate the compounds in the prepared sample.
-
A C18 column is commonly used for the separation of TCAs.
-
The mobile phase composition and gradient are optimized to achieve good separation between this compound and the target TCAs.
-
-
Mass Spectrometric Detection:
-
A tandem mass spectrometer (MS/MS) is used for the detection and quantification of the separated compounds.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.
-
Specific precursor-to-product ion transitions are monitored for each target analyte, including this compound.
-
Protocol 2: Development of a More Specific Immunoassay
For long-term projects where this compound interference is a recurring issue, developing a more specific immunoassay may be a viable solution.
-
Antigen Design: A key step is to design an immunogen that is unique to the target TCA and lacks the structural motifs shared with this compound.
-
Antibody Development:
-
Monoclonal or polyclonal antibodies can be generated against the specific immunogen.
-
Anti-idiotypic antibodies can be developed for use in pharmacokinetic (PK) and immunogenicity assays. These antibodies are highly specific to the variable region of a therapeutic antibody, but the principle of high-specificity antibody generation can be applied to small molecules as well.[11][12][13]
-
-
Assay Development and Validation:
-
The newly developed antibodies are used to create an immunoassay (e.g., ELISA).
-
The assay is then rigorously validated for specificity, sensitivity, precision, and accuracy, including testing for cross-reactivity with this compound and other relevant compounds.
-
Visualizations
References
- 1. myadlm.org [myadlm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quetiapine cross-reactivity with plasma tricyclic antidepressant immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an HPLC method for the monitoring of tricyclic antidepressants in biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbamazepine interference with an immune assay for tricyclic antidepressants in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Quantification of Tricyclic Antidepressants Using UPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 10. wsp.wa.gov [wsp.wa.gov]
- 11. Anti-Idiotypic Antibody Development [biogenes.de]
- 12. news-medical.net [news-medical.net]
- 13. news-medical.net [news-medical.net]
Technical Support Center: Best Practices for Long-Term Storage of Propizepine and Related Tricyclic Antidepressant Compounds
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides frequently asked questions (FAQs) and troubleshooting guides for the long-term storage of Propizepine and other tricyclic antidepressant (TCA) compounds.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound and other TCA compounds?
For optimal stability, solid TCA compounds, including this compound, should be stored in well-closed containers at controlled room temperature, protected from light and humidity. Based on general guidelines for pharmaceutical substances, the following conditions are recommended:
-
Temperature: 20°C to 25°C (68°F to 77°F). Excursions between 15°C and 30°C (59°F and 86°F) are generally acceptable for short periods.[1] For longer-term storage, refrigeration at 2°C to 8°C can further slow degradation, especially for compounds susceptible to thermal decomposition.[2]
-
Humidity: Relative humidity (RH) should be maintained at or below 60%.[1] Exposure to high humidity can lead to hydrolysis and physical changes in the solid form.[3]
-
Light: Protect from light by storing in amber or opaque containers.[4] Photodegradation is a known degradation pathway for many TCAs.[5]
Q2: How should I store solutions of this compound or other TCAs?
Solutions of TCAs are generally less stable than the solid form. The stability of TCA solutions is highly dependent on the solvent, pH, and storage temperature.
-
Solvent: For analytical standards, solutions are often prepared in organic solvents like methanol (B129727) or ethanol, where they exhibit better stability.[6]
-
Aqueous Solutions: Aqueous solutions are prone to hydrolysis and oxidation.[5][7] It is recommended to prepare aqueous solutions fresh. If short-term storage is necessary, refrigeration at 2-8°C is advised, but stability should be verified.[8] The pH of aqueous solutions should ideally be in the acidic range (pH 4-5) to improve the stability of some TCAs like imipramine.[9]
-
Storage: Store solutions in tightly sealed, light-resistant containers. For aqueous solutions, storage for more than one day is generally not recommended without stability data to support it.[6]
Q3: What are the common degradation pathways for TCAs?
Tricyclic antidepressants can degrade through several mechanisms:
-
Oxidation: This is a major degradation pathway, often leading to the formation of N-oxides and other oxidation products. The presence of oxygen and metal ions can catalyze this process.[5][7]
-
Hydrolysis: The ester and amide functional groups present in some TCAs or their formulations can be susceptible to hydrolysis, especially at non-optimal pH and in the presence of moisture.[5]
-
Photodegradation: Exposure to UV or visible light can lead to the formation of various degradation products.[5][10]
Q4: I see some discoloration in my solid this compound sample. What should I do?
Discoloration can be an indicator of degradation. It is recommended to:
-
Do not use the compound for critical experiments.
-
Re-test the purity of the compound using a stability-indicating analytical method, such as HPLC (see Experimental Protocols section).
-
Compare the analytical profile to a reference standard or a previously tested batch.
-
If degradation is confirmed, discard the sample and obtain a fresh batch. Review your storage conditions to prevent future issues.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency or inconsistent results in experiments. | Degradation of the compound due to improper storage. | Verify storage conditions (temperature, humidity, light exposure). Re-analyze the purity of the compound stock. Prepare fresh solutions from a new batch of the compound if necessary. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | Perform forced degradation studies to identify potential degradation products and confirm the specificity of your analytical method. Ensure the analytical method is "stability-indicating." |
| Precipitation of the compound in aqueous solutions. | Poor solubility or pH-dependent solubility. | For TCAs that are weak bases, solubility increases at lower pH.[8] Consider preparing a concentrated stock solution in an organic solvent (e.g., DMSO, ethanol) and diluting it into your aqueous buffer immediately before use.[6] |
| Physical changes in the solid compound (e.g., clumping, caking). | Exposure to excessive moisture. | Store the compound in a desiccator or a controlled humidity chamber. Ensure the container is tightly sealed. |
Data Presentation: Summary of Forced Degradation Studies on TCAs
The following tables summarize quantitative data from forced degradation studies on common tricyclic antidepressants. These studies expose the drug to harsh conditions to accelerate degradation and identify potential degradation products. While this data does not represent long-term storage, it indicates the compound's susceptibility to different stressors.
Table 1: Forced Degradation of Amitriptyline (B1667244) Hydrochloride [11]
| Stress Condition | Temperature | Duration | % Degradation |
| 5 M HCl (Acid Hydrolysis) | 80°C | 1 hour | Not specified |
| 5 M NaOH (Base Hydrolysis) | 80°C | 1 hour | Not specified |
| Water (Neutral Hydrolysis) | 80°C | 1 hour | Not specified |
| 6% H₂O₂ (Oxidation) | 25°C | 1 hour | Not specified |
| Dry Heat | 105°C | 24 hours | Not specified |
| UV-Vis Light | Ambient | 4 days | Not specified |
Table 2: Forced Degradation of Nortriptyline [12]
| Stress Condition | % Degradation |
| Acid Hydrolysis | Susceptible |
| Base Hydrolysis | Susceptible |
| Oxidation | Susceptible |
| Thermal | Susceptible |
| Photolysis | Stable |
Table 3: Long-Term Stability of Imipramine Hydrochloride in Methanol Solution [2]
| Storage Condition | Duration | % Decomposition |
| 2-8°C, protected from light, in an airtight container | 48 months | < 1% |
Experimental Protocols
General Protocol for a Stability-Indicating HPLC Method for TCAs
This protocol provides a general framework for developing a stability-indicating HPLC method for the analysis of this compound or other TCAs. Method optimization and validation are crucial for each specific compound.
1. Objective: To develop a quantitative HPLC method capable of separating the active pharmaceutical ingredient (API) from its degradation products.
2. Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Reference standards of the TCA and any known impurities
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
HPLC-grade water
-
Buffers (e.g., phosphate (B84403) buffer)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
3. Chromatographic Conditions (Example Starting Point):
-
Mobile Phase: A gradient of Buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV spectrum of the analyte (typically around 240-254 nm for TCAs).[12]
-
Injection Volume: 10-20 µL
4. Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies on a sample of the TCA. This involves subjecting the compound to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photodegradation: Expose the solid and solution to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours).
Analyze the stressed samples by HPLC. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main API peak.
5. Method Validation: Validate the developed method according to ICH guidelines for:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Common degradation pathways for tricyclic antidepressants.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Amitriptyline | C20H23N | CID 2160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Imipramine | C19H24N2 | CID 3696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability-indicating liquid chromatography method development for assay and impurity profiling of amitriptyline hydrochloride in tablet dosage form and forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ejbps.com [ejbps.com]
Technical Support Center: Adjusting Pirenzepine Experimental Protocols for Reproducibility
Disclaimer: Initial searches for "Propizepine" yielded limited results for a tricyclic antidepressant with scarce detailed experimental data.[1][2][3][4] To provide a comprehensive and actionable technical resource as requested, this guide focuses on Pirenzepine (B46924) , a well-researched muscarinic receptor antagonist. The similarity in name suggests a potential user error, and Pirenzepine offers a wealth of experimental data suitable for this format.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Pirenzepine, ensuring greater reproducibility for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Pirenzepine?
A1: Pirenzepine is a selective antagonist of muscarinic acetylcholine (B1216132) receptors, with a higher affinity for the M1 and M4 subtypes.[5] It functions by blocking the actions of acetylcholine at these receptors. This antagonism leads to various cellular responses, including the inhibition of adenylate cyclase and the breakdown of phosphoinositides.[6][7] In the stomach, it specifically inhibits the M3 muscarinic acetylcholine receptor, which decreases gastric acid secretion and reduces muscle spasms.[8]
Q2: What are the common research applications of Pirenzepine?
A2: Pirenzepine is primarily used in research to investigate the role of M1 muscarinic receptors in various physiological processes. It has been studied for its effects on gastric acid secretion in the treatment of peptic ulcers.[6][7][9] Additionally, it is used in studies of myopia control, where it has been shown to reduce myopia progression in animal models and clinical trials.[5] Other research areas include its potential as an anti-inflammatory agent in experimental colitis and its neuroprotective effects in peripheral neuropathy.[10][11]
Q3: What are the key solubility and stability characteristics of Pirenzepine?
A3: Pirenzepine is hydrophilic and has difficulty crossing the blood-brain barrier.[12] Its hydrochloride salt is soluble in water. For experimental use, it's crucial to prepare fresh solutions. While specific stability data can vary based on the formulation, tricyclic compounds can be susceptible to degradation in light and heat. It is advisable to store Pirenzepine solutions protected from light and at appropriate temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) to ensure stability.
Q4: Are there known issues with lot-to-lot variability of Pirenzepine?
A4: As with many chemical compounds, lot-to-lot variability can occur. This can manifest as differences in purity, isomeric composition, or the presence of trace impurities, which can affect experimental outcomes. It is recommended to purchase Pirenzepine from reputable suppliers and, for a series of dependent experiments, to use the compound from the same lot to ensure consistency. If variability is suspected, analytical validation of the compound's identity and purity is advised.
Troubleshooting Experimental Protocols
Issue 1: Inconsistent IC50 values in cell-based assays.
-
Possible Cause 1: Cell Passage Number.
-
Troubleshooting Tip: High passage numbers can lead to phenotypic drift and altered receptor expression. Ensure that cells used for experiments are within a consistent and low passage number range. It is good practice to establish a cell banking system.
-
-
Possible Cause 2: Inconsistent Agonist Concentration.
-
Troubleshooting Tip: The calculated IC50 for an antagonist is dependent on the concentration of the agonist used. Ensure the agonist (e.g., carbachol) concentration is consistent across all experiments and is ideally at its EC80 value to provide a robust assay window.[13]
-
-
Possible Cause 3: Assay Buffer Composition.
-
Troubleshooting Tip: The composition of the assay buffer, including pH and ionic strength, can influence ligand binding. Use a consistent, well-defined buffer system for all assays.
-
Issue 2: Poor reproducibility in radioligand binding assays.
-
Possible Cause 1: Inadequate Removal of Unbound Radioligand.
-
Troubleshooting Tip: Incomplete washing can lead to high background signal. Optimize the washing steps by increasing the number of washes or the volume of wash buffer. Ensure rapid filtration and washing to minimize dissociation of the bound ligand.
-
-
Possible Cause 2: Non-Specific Binding.
-
Troubleshooting Tip: High non-specific binding can obscure the specific binding signal. This can be determined by including a condition with a high concentration of a competing non-labeled ligand. If non-specific binding is high, consider using a different radioligand or optimizing the protein concentration in the assay.
-
-
Possible Cause 3: Membrane Preparation Quality.
-
Troubleshooting Tip: The quality and consistency of the membrane preparation are critical. Ensure a standardized protocol for membrane preparation and storage. Repeated freeze-thaw cycles of membrane preparations should be avoided.
-
Issue 3: Unexpected off-target effects in in vivo studies.
-
Possible Cause 1: Lack of Specificity at High Concentrations.
-
Troubleshooting Tip: While Pirenzepine is selective for M1/M4 receptors, this selectivity is concentration-dependent. At higher doses, it can interact with other muscarinic receptor subtypes.[14] Conduct dose-response studies to identify the lowest effective dose and consider using knockout animal models to confirm that the observed effects are mediated by the target receptor.
-
-
Possible Cause 2: Interaction with Other Medications.
-
Troubleshooting Tip: Pirenzepine can interact with other drugs, particularly other anticholinergic agents, which can potentiate its effects. Review all co-administered substances to rule out potential drug-drug interactions.
-
Quantitative Data Summary
| Parameter | Value | Cell/Tissue Type | Conditions | Reference |
| IC50 | 1.1 µM | Isolated rat parietal cells | Carbamylcholine-stimulated acid secretion | [15] |
| IC50 | 224 nM | CHO-M1 cells | In the presence of 40 nM carbachol (B1668302) | [13] |
| Ki | 21 nM | Rat brain | Phosphoinositide breakdown assay | [16] |
| Ki | 310 nM | Rat brain | Adenylate cyclase inhibition assay | [16] |
| Kd | ~3 x 10-8 M | Digitonin-solubilized rat myocardial receptors | [3H]-pirenzepine binding | [17] |
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for Muscarinic Receptors
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in buffer, aliquoted, and stored at -80°C.
-
Binding Assay: In a 96-well plate, add 50 µL of membrane preparation, 50 µL of [3H]-Pirenzepine (or another suitable radioligand), and 50 µL of competing ligand (Pirenzepine or other compounds) at various concentrations.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a non-labeled antagonist like atropine) from total binding. Analyze the data using non-linear regression to determine Kd or Ki values.
Protocol 2: Cell-Based Calcium Mobilization Assay
-
Cell Culture: Culture CHO cells stably expressing the M1 muscarinic receptor (CHO-M1) in appropriate media.
-
Cell Plating: Seed the CHO-M1 cells into a 384-well black-walled, clear-bottom plate and grow to confluence.[13]
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 60 minutes at 37°C.
-
Compound Addition: Add varying concentrations of Pirenzepine to the wells and incubate for a specified period (e.g., 15 minutes).
-
Agonist Stimulation and Signal Reading: Place the plate in a fluorescence plate reader. Add a known concentration of a muscarinic agonist (e.g., carbachol at EC80) and immediately begin reading the fluorescence intensity over time.
-
Data Analysis: Calculate the antagonist effect by measuring the inhibition of the agonist-induced fluorescence signal. Plot the data as a dose-response curve and fit to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Pirenzepine's inhibitory effect on the M1 muscarinic receptor signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. This compound [drugfuture.com]
- 4. This compound | C17H20N4O | CID 112029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Pirenzepine | C19H21N5O2 | CID 4848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pirenzepine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pirenzepine in peptic ulcer. Introduction to clinical trials reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI - Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy [jci.org]
- 11. Pirenzepine as anti-inflammatory drug in a model of experimental colitis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Central oxotremorine antagonist properties of pirenzepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inverse agonist activity of pirenzepine at M2 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pirenzepine (LS 519): a weak inhibitor of acid secretion by isolated rat parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The binding of pirenzepine to digitonin-solubilized muscarinic acetylcholine receptors from the rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Propizepine vs. Imipramine: A Comparative Analysis of Preclinical Efficacy in Depression Models
A comparative preclinical guide to the efficacy of Propizepine and Imipramine (B1671792), two tricyclic antidepressants, in established animal models of depression. This guide synthesizes available data to inform researchers, scientists, and drug development professionals.
Executive Summary
This guide, therefore, provides a comprehensive overview of the preclinical efficacy of imipramine, with the intent of serving as a detailed reference. The methodologies and data presentation herein can be considered a template for how this compound could be evaluated and compared, should such data become available.
Imipramine: A Preclinical Profile
Imipramine is a well-established tricyclic antidepressant that functions primarily by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862) in the brain.[2][3] This modulation of neurotransmitter levels is believed to be a key factor in its antidepressant effects.[2][3] Its efficacy has been repeatedly demonstrated in a variety of preclinical models designed to assess antidepressant potential.
Mechanism of Action
Imipramine's primary mechanism of action involves the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic signaling. Additionally, like other TCAs, imipramine can interact with other receptor systems, including muscarinic, histaminergic, and adrenergic receptors, which contributes to its side effect profile.[2]
Preclinical Efficacy Data: Imipramine
The antidepressant-like effects of imipramine are robustly demonstrated in the Forced Swim Test and the Tail Suspension Test. In these models, a common measure of antidepressant efficacy is the reduction in immobility time, which is interpreted as a decrease in "behavioral despair."
Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for potential antidepressant drugs.[4] The test involves placing a rodent in an inescapable cylinder of water and measuring the time it remains immobile versus the time it spends actively trying to escape.[4] Antidepressant treatment is expected to decrease the duration of immobility.
Table 1: Effect of Imipramine in the Forced Swim Test (FST) in Rodents
| Species | Dose (mg/kg) | Route of Administration | Effect on Immobility Time | Reference |
| Mice | 15 | i.p. | Significant decrease | [4] |
| Rats | Not Specified | Not Specified | Dose-dependent decrease | [5] |
Tail Suspension Test (TST)
The TST is another common behavioral paradigm for assessing antidepressant efficacy in mice.[6] In this test, a mouse is suspended by its tail, and the duration of immobility is recorded.[6] Similar to the FST, a reduction in immobility time is indicative of an antidepressant-like effect.
Table 2: Effect of Imipramine in the Tail Suspension Test (TST) in Mice
| Dose (mg/kg) | Route of Administration | Effect on Immobility Time | Reference |
| 15 | i.p. | No significant effect alone, but potentiated the effect of other compounds | [6] |
| 5, 10, 20 | Not Specified | Reduction in immobility time with an imipramine-magnesium complex | [7][8] |
Experimental Protocols
Forced Swim Test (FST) Protocol
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws.
-
Procedure:
-
Animals are individually placed into the cylinder for a 6-minute session.
-
The session is typically video-recorded for later analysis.
-
The duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) is scored, often during the last 4 minutes of the test.
-
-
Drug Administration: Imipramine or vehicle is administered intraperitoneally (i.p.) at a specified time (e.g., 30-60 minutes) before the test.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 4. researchgate.net [researchgate.net]
- 5. Ethopharmacology of imipramine in the forced-swimming test: gender differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressant-Like Activity of Typical Antidepressant Drugs in the Forced Swim Test and Tail Suspension Test in Mice Is Augmented by DMPX, an Adenosine A2A Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Novel Imipramine-Magnesium Complex Exerts Antidepressant-like Activity in Mice Subjected to the Forced Swim Test and the Tail Suspension Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Novel Imipramine–Magnesium Complex Exerts Antidepressant-like Activity in Mice Subjected to the Forced Swim Test and the Tail Suspension Test [mdpi.com]
A Comparative Pharmacological Analysis of Propizepine and Desipramine: A Tale of Two Tricyclics
A comprehensive review of the available pharmacological data for the tricyclic antidepressants Propizepine and desipramine (B1205290) reveals a stark contrast in the depth of scientific characterization. While desipramine is a well-documented compound with a robust dataset detailing its interactions with various components of the central nervous system, this compound, a drug reportedly used in France in the 1970s, remains largely enigmatic in the public scientific literature. This guide synthesizes the available information to provide a comparative analysis, highlighting the extensive knowledge of desipramine's pharmacological profile and the significant data gap concerning this compound.
Introduction to this compound and Desipramine
This compound, with brand names including Depressin and Vagran, is classified as a tricyclic antidepressant (TCA) that was introduced in France.[1] Beyond this general classification, detailed public information regarding its specific pharmacological properties is scarce.
Desipramine, sold under brand names such as Norpramin and Pertofrane, is also a tricyclic antidepressant.[2] It is the principal active metabolite of imipramine (B1671792) and is well-recognized for its relatively selective and potent inhibition of norepinephrine (B1679862) reuptake.[2][3] Its pharmacological profile has been extensively studied, making it a benchmark compound in antidepressant research.
Mechanism of Action: A Presumed Common Ground
Both this compound and desipramine are presumed to exert their antidepressant effects through the modulation of monoamine neurotransmitters in the synaptic cleft, a hallmark of tricyclic antidepressants. The primary mechanism involves the inhibition of neurotransmitter reuptake transporters, leading to an increased concentration of these neurotransmitters in the synapse.
Desipramine is a potent inhibitor of the norepinephrine transporter (NET) and a less potent inhibitor of the serotonin (B10506) transporter (SERT).[2][4] This selective action on norepinephrine is a defining characteristic of its pharmacological profile. The IC50 values for desipramine's inhibition of DAT, SERT, and NET are reported as 82,000 nM, 64 nM, and 4.2 nM, respectively, underscoring its high affinity for the norepinephrine transporter.[4]
Due to the lack of available data, the specific transporter inhibition profile of this compound remains uncharacterized in the public domain.
Figure 1: General mechanism of action for a norepinephrine-selective TCA like desipramine.
Comparative Quantitative Data
A direct quantitative comparison of this compound and desipramine is precluded by the absence of published data for this compound. The following tables summarize the well-documented pharmacological data for desipramine.
Neurotransmitter Transporter and Receptor Binding Affinities of Desipramine
The binding affinity of a drug to its target is a critical determinant of its potency and selectivity. The table below presents the dissociation constants (Ki) of desipramine for various neurotransmitter transporters and receptors. Lower Ki values indicate a higher binding affinity.
| Target | Desipramine Ki (nM) |
| Transporters | |
| Norepinephrine Transporter (NET) | 0.4 - 4.2 |
| Serotonin Transporter (SERT) | 25 - 64 |
| Dopamine Transporter (DAT) | 1650 - 82,000 |
| Receptors | |
| α1-Adrenergic | 14 - 67 |
| α2-Adrenergic | 4,620 |
| Histamine H1 | 1.1 - 11 |
| Muscarinic M1-M5 | 86 - 210 |
Note: Data compiled from multiple sources.[2][4][5] The range of values reflects inter-study variability.
For this compound, no comparable quantitative data on binding affinities for neurotransmitter transporters or receptors are available in the reviewed literature.
Pharmacokinetic Properties
Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion. These parameters are crucial for determining dosing regimens and understanding potential drug-drug interactions.
| Parameter | Desipramine | This compound |
| Bioavailability | 40 - 70% | Data not available |
| Protein Binding | 73 - 92% | Data not available |
| Half-life | 12 - 30 hours | Data not available |
| Metabolism | Primarily hepatic, via CYP2D6 to the active metabolite 2-hydroxydesipramine.[3][6] | Data not available |
| Excretion | Primarily renal (approximately 70%).[3][7] | Data not available |
Experimental Protocols
The quantitative data presented for desipramine are typically generated through standardized in vitro and in vivo experimental protocols.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone of pharmacological research, used to determine the affinity of a drug for a specific receptor or transporter.
Objective: To determine the dissociation constant (Ki) of a test compound (e.g., desipramine) for a target receptor or transporter.
Methodology:
-
Preparation of Biological Material: Membranes from cells expressing the target receptor or transporter, or homogenized brain tissue, are prepared.
-
Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the target with high affinity and specificity) and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow of a radioligand binding assay for determining receptor affinity.
Neurotransmitter Reuptake Inhibition Assays
These assays measure the ability of a compound to block the reuptake of neurotransmitters into cells.
Objective: To determine the IC50 value of a test compound for the inhibition of neurotransmitter reuptake.
Methodology:
-
Cell Culture: Cells expressing the specific neurotransmitter transporter (e.g., NET, SERT, or DAT) are cultured.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.
-
Incubation with Radiolabeled Neurotransmitter: A radiolabeled neurotransmitter (e.g., [3H]-norepinephrine) is added to the cells, and they are incubated for a short period.
-
Termination of Uptake: The reuptake process is stopped by rapidly washing the cells with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the cells is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.
Conclusion
The comparative pharmacological analysis of this compound and desipramine is fundamentally limited by the lack of publicly available data for this compound. Desipramine stands as a well-characterized tricyclic antidepressant with a clear pharmacological profile, distinguished by its potent and selective inhibition of norepinephrine reuptake. While this compound is also classified as a TCA, its specific interactions with neurotransmitter systems remain undefined in the scientific literature. For researchers and drug development professionals, the case of this compound underscores the importance of comprehensive pharmacological profiling for all therapeutic agents to ensure a thorough understanding of their mechanisms of action and potential clinical effects. Further research into historical pharmaceutical archives or non-English scientific databases may be necessary to uncover the missing pharmacological data for this compound and enable a true comparative analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Desipramine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antidepressant Desipramine Is an Arrestin-biased Ligand at the α2A-Adrenergic Receptor Driving Receptor Down-regulation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Desipramine, substrate for CYP2D6 activity: population pharmacokinetic model and design elements of drug–drug interaction trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aapharma.ca [aapharma.ca]
Propizepine vs. Other Tricyclic Antidepressants: A Comparative Analysis of Neurotransmitter Reuptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the tricyclic antidepressant (TCA) propizepine against other well-established TCAs, with a focus on their in vitro performance in neurotransmitter reuptake assays. Due to the limited availability of public data on the specific reuptake inhibition profile of this compound, this document serves as a template, outlining the requisite experimental data and methodologies for a comprehensive comparison. Data for common TCAs are provided as placeholders to illustrate the desired comparative framework.
Introduction to Tricyclic Antidepressants and Neurotransmitter Reuptake
Tricyclic antidepressants have been a cornerstone in the treatment of depressive disorders for decades. Their primary mechanism of action involves the inhibition of the reuptake of monoamine neurotransmitters, principally serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), from the synaptic cleft. By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), TCAs increase the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.[1][2] The affinity of different TCAs for SERT and NET varies, leading to different pharmacological profiles and clinical effects.[3] Some TCAs also exhibit a weaker affinity for the dopamine (B1211576) transporter (DAT).[3]
This compound is a tricyclic antidepressant that was introduced in France in the 1970s. While its clinical use has been documented, detailed in vitro pharmacological data, particularly its inhibitory potency at SERT, NET, and DAT, is not widely available in the public domain. This guide is structured to facilitate such a comparison once the necessary experimental data for this compound is obtained.
Comparative Neurotransmitter Reuptake Inhibition
A crucial aspect of characterizing and comparing TCAs is to quantify their inhibitory activity at the primary monoamine transporters. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). The following table presents a template for comparing the reuptake inhibition profiles of this compound and other common TCAs.
Table 1: Comparative in vitro Neurotransmitter Transporter Inhibition of Tricyclic Antidepressants
| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) | SERT/NET Selectivity Ratio |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Amitriptyline | 4.3 | 18 | 3,200 | 0.24 |
| Clomipramine | 0.14 | 46 | 2,900 | 0.003 |
| Desipramine | 20 | 0.8 | 6,700 | 25 |
| Imipramine | 1.1 | 37 | 8,500 | 0.03 |
| Nortriptyline | 10 | 4.4 | 1,100 | 2.27 |
Note: The Ki values presented for common TCAs are representative and can vary between different studies and experimental conditions. The SERT/NET selectivity ratio is calculated as (Ki NET / Ki SERT). A lower ratio indicates higher selectivity for SERT, while a higher ratio indicates higher selectivity for NET.
Experimental Protocols for Neurotransmitter Reuptake Assays
To ensure data comparability, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for two common in vitro assays used to determine the neurotransmitter reuptake inhibition profiles of compounds like this compound.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand known to bind to that transporter.
Objective: To determine the inhibitory constant (Ki) of this compound and other TCAs for SERT, NET, and DAT.
Materials:
-
Cell membranes prepared from cell lines stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Test compounds: this compound and a panel of other TCAs.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of specific binding against the log concentration of the test compound. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Inhibition Assay
This functional assay directly measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells or synaptosomes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other TCAs for the reuptake of serotonin, norepinephrine, and dopamine.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT, or alternatively, synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).
-
Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Norepinephrine, [³H]Dopamine.
-
Test compounds: this compound and a panel of other TCAs.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the cells or synaptosomes with varying concentrations of the test compound for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiation of Uptake: Add the respective radiolabeled neurotransmitter to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for neurotransmitter uptake.
-
Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold uptake buffer.
-
Scintillation Counting: Lyse the cells or synaptosomes and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of specific uptake against the log concentration of the test compound.
Visualizing Mechanisms and Workflows
Diagrams are provided below to illustrate the signaling pathway of TCA action and a typical experimental workflow for a neurotransmitter reuptake assay.
Caption: Mechanism of action of tricyclic antidepressants.
Caption: Experimental workflow for a neurotransmitter uptake inhibition assay.
Conclusion
A thorough in vitro comparison of this compound with other TCAs requires quantitative data on their respective inhibitory activities at SERT, NET, and DAT. The methodologies and comparative framework provided in this guide are intended to facilitate such an analysis. Obtaining these key pharmacological parameters for this compound will enable a more complete understanding of its neurochemical profile and its place within the broader class of tricyclic antidepressants. This information is critical for researchers and drug development professionals seeking to understand the structure-activity relationships of TCAs and to develop novel therapeutics with improved efficacy and side-effect profiles.
References
- 1. Binding and Orientation of Tricyclic Antidepressants within the Central Substrate Site of the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antidepressant-Like Effects of Propizepine In Vivo: A Comparative Guide
Introduction
Propizepine is a tricyclic antidepressant (TCA) that has been used in France for the treatment of depression.[1] As with other compounds in its class, its therapeutic effects are believed to be mediated by its interaction with monoamine neurotransmitter systems in the brain. This guide provides a comparative framework for validating the antidepressant-like effects of this compound in vivo, by contrasting its expected pharmacological profile with established antidepressants from two major classes: Tricyclic Antidepressants (TCAs) and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs).
Due to the limited availability of specific in vivo behavioral data for this compound in publicly accessible literature, this guide will utilize data from well-characterized TCAs, such as Imipramine, as a proxy for the expected effects of this compound. This will be compared against the known effects of the widely-used SSRI, Fluoxetine. The primary in vivo assays discussed are the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Novelty-Suppressed Feeding Test (NSFT), all of which are standard preclinical models for assessing antidepressant efficacy.
Comparative Efficacy in Preclinical Models
The following tables summarize the expected and observed effects of this compound (as a representative TCA), Imipramine (a well-studied TCA), and Fluoxetine (a well-studied SSRI) in key in vivo models of depression.
Table 1: Forced Swim Test (FST) - Comparative Data
| Compound | Class | Typical Dose Range (Mice) | Primary Behavioral Effect | Expected/Observed Outcome |
| This compound | TCA | Not Available | Decrease in immobility time | Expected to decrease immobility |
| Imipramine | TCA | 15-30 mg/kg | Decrease in immobility time | Significant reduction in immobility |
| Fluoxetine | SSRI | 10-20 mg/kg | Decrease in immobility time | Significant reduction in immobility |
Table 2: Tail Suspension Test (TST) - Comparative Data
| Compound | Class | Typical Dose Range (Mice) | Primary Behavioral Effect | Expected/Observed Outcome |
| This compound | TCA | Not Available | Decrease in immobility time | Expected to decrease immobility |
| Imipramine | TCA | 10-30 mg/kg | Decrease in immobility time | Significant reduction in immobility |
| Fluoxetine | SSRI | 10-20 mg/kg | Decrease in immobility time | Significant reduction in immobility |
Table 3: Novelty-Suppressed Feeding Test (NSFT) - Comparative Data
| Compound | Class | Typical Dose Range (Mice) | Primary Behavioral Effect | Expected/Observed Outcome |
| This compound | TCA | Not Available | Decrease in latency to feed | Expected to decrease feeding latency |
| Imipramine | TCA | 10-20 mg/kg | Decrease in latency to feed | Significant reduction in feeding latency |
| Fluoxetine | SSRI | 10-15 mg/kg | Decrease in latency to feed | Significant reduction in feeding latency |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are standardized and widely used in preclinical antidepressant drug discovery.
Forced Swim Test (FST)
The Forced Swim Test is a behavioral despair model used to assess antidepressant efficacy. The test is based on the observation that animals will cease escape-oriented behaviors and become immobile when placed in an inescapable, stressful situation. Antidepressant treatment is expected to reduce the duration of immobility.
Apparatus:
-
A transparent cylindrical container (25 cm height x 15 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Rodents (mice or rats) are individually placed into the water-filled cylinder.
-
The total duration of the test is typically 6 minutes.
-
Behavior is recorded, often via video, for later analysis.
-
The primary measure is the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
Tail Suspension Test (TST)
The Tail Suspension Test is another widely used model of behavioral despair, primarily in mice. Similar to the FST, it assesses the antidepressant potential of a compound by measuring the duration of immobility in an inescapable stressful situation.
Apparatus:
-
A suspension box or a horizontal bar from which the mouse can be suspended.
-
Adhesive tape to secure the tail to the suspension bar.
Procedure:
-
A small piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended by its tail from the horizontal bar, ensuring it cannot touch any surfaces.
-
The test duration is typically 6 minutes.
-
Behavior is recorded, and the total time spent immobile is quantified. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
Novelty-Suppressed Feeding Test (NSFT)
The Novelty-Suppressed Feeding Test is a conflict-based model that assesses anxiety and antidepressant-like effects. The test is based on the natural reluctance of rodents to eat in a novel and potentially threatening environment. Chronic antidepressant treatment is known to reduce the latency to begin eating.
Apparatus:
-
An open-field arena (e.g., a 50x50x40 cm box).
-
A single food pellet placed on a white paper platform in the center of the arena.
Procedure:
-
Animals are food-deprived for 24 hours prior to the test.
-
Each animal is placed in a corner of the open-field arena.
-
The latency to approach and take the first bite of the food pellet is recorded, with a maximum test duration of 10-15 minutes.
-
Immediately after the test, the animal is returned to its home cage, and the amount of food consumed in a 5-minute period is measured to control for appetite effects.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for Tricyclic Antidepressants (TCAs) like this compound
TCAs, including this compound, are thought to exert their antidepressant effects primarily by inhibiting the reuptake of norepinephrine (B1679862) (NE) and serotonin (5-HT) from the synaptic cleft. This leads to an increased concentration of these neurotransmitters, enhancing neurotransmission. The downstream effects involve complex signaling cascades that ultimately lead to changes in gene expression and neuronal plasticity.
Caption: Proposed mechanism of action for TCAs like this compound.
Experimental Workflow for In Vivo Antidepressant Screening
The following diagram illustrates a typical workflow for evaluating the antidepressant-like properties of a test compound like this compound in comparison to a vehicle control and a known antidepressant.
Caption: A standard workflow for in vivo antidepressant screening.
Conclusion
References
A Comparative Analysis of the Mechanisms of Propizepine and SSRIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological mechanisms of Propizepine, a tricyclic antidepressant (TCA), and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), a widely prescribed class of antidepressants. While specific quantitative data for this compound is limited in publicly available literature, this comparison is based on the well-established profiles of the respective drug classes.
Executive Summary
This compound, as a member of the tricyclic antidepressant class, exhibits a broad pharmacological profile, acting on multiple neurotransmitter systems. In contrast, Selective Serotonin Reuptake Inhibitors are characterized by their targeted action on the serotonin system. This fundamental difference in selectivity leads to distinct downstream signaling effects and varying side-effect profiles. SSRIs primarily block the reuptake of serotonin, leading to increased synaptic availability of this neurotransmitter.[1] TCAs, including likely this compound, also inhibit the reuptake of serotonin and norepinephrine (B1679862), and additionally interact with a range of other receptors.[2]
Data Presentation: Comparative Pharmacological Profiles
The following tables summarize the known quantitative data for SSRIs and the general profile for TCAs. It is important to note the absence of specific, publicly available binding and reuptake inhibition data for this compound. The data for TCAs are representative of the class and individual agents can vary.
Table 1: Monoamine Transporter Inhibition (Ki, nM)
| Drug Class | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) |
| SSRIs (Example: Fluoxetine) | ~1 | >500 | >1000 |
| TCAs (General Profile) | Variable (Low to High Potency) | Variable (Low to High Potency) | Low Potency |
| This compound | Data not available | Data not available | Data not available |
Lower Ki values indicate higher binding affinity.
Table 2: Receptor Binding Affinities (Ki, nM)
| Drug Class | Muscarinic M1 Receptor | Histamine (B1213489) H1 Receptor | Alpha-1 Adrenergic Receptor |
| SSRIs | >1000 | >1000 | >1000 |
| TCAs (General Profile) | 1-100 | 1-50 | 1-100 |
| This compound | Data not available | Data not available | Data not available |
Lower Ki values indicate higher binding affinity.
Experimental Protocols
The data presented for SSRIs and TCAs are typically generated using standardized in vitro experimental protocols.
Radioligand Binding Assays
Objective: To determine the binding affinity of a drug to specific receptors or transporters.
Methodology:
-
Preparation of Cell Membranes: Membranes from cells recombinantly expressing the target receptor or transporter (e.g., SERT, NET, H1 receptor) or from brain tissue known to be rich in the target are isolated.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-citalopram for SERT) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., an SSRI or a TCA).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Neurotransmitter Reuptake Inhibition Assays
Objective: To measure the functional potency of a drug in inhibiting the reuptake of neurotransmitters into synaptosomes.
Methodology:
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., striatum for dopamine, cortex for serotonin and norepinephrine) of rodents.
-
Incubation: Synaptosomes are pre-incubated with varying concentrations of the test drug.
-
Neurotransmitter Uptake: A radiolabeled neurotransmitter (e.g., [³H]-serotonin) is added to the synaptosome suspension, and uptake is allowed to proceed for a short period.
-
Termination and Separation: The uptake process is terminated by rapid filtration, and the synaptosomes containing the radiolabeled neurotransmitter are separated from the incubation medium.
-
Quantification: The amount of radioactivity within the synaptosomes is quantified.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.
Signaling Pathways
The distinct receptor interaction profiles of this compound (as a TCA) and SSRIs lead to the activation of different intracellular signaling cascades.
Caption: SSRI Signaling Pathway
The diagram above illustrates the mechanism of SSRIs. By selectively blocking the serotonin transporter (SERT), SSRIs increase the concentration of serotonin in the synaptic cleft.[1] This enhanced serotonergic transmission leads to the activation of postsynaptic 5-HT receptors, initiating downstream signaling cascades involving G-proteins, second messengers like cAMP and PLC, and protein kinases.[3][4] Ultimately, these pathways converge on transcription factors such as CREB, leading to increased expression of neurotrophic factors like BDNF, which promotes neuronal plasticity and survival.
Caption: General TCA (this compound) Signaling Pathway
As a TCA, this compound's mechanism is broader. It is presumed to inhibit both SERT and the norepinephrine transporter (NET), increasing the synaptic concentrations of both serotonin and norepinephrine.[2] This dual action engages a wider range of postsynaptic receptors and downstream signaling pathways compared to SSRIs. Furthermore, TCAs are known to block other receptors, such as muscarinic and histamine receptors, which does not contribute to their antidepressant efficacy but is responsible for a number of their side effects, including dry mouth, constipation, and sedation.[2]
Comparative Experimental Workflow
A typical preclinical workflow to compare the mechanisms of two antidepressant compounds would involve a series of in vitro and in vivo experiments.
Caption: Comparative Experimental Workflow
This workflow begins with in vitro assays to determine the fundamental pharmacological properties of the compounds, such as their binding affinities and reuptake inhibition potencies. Promising candidates are then advanced to in vivo studies. In vivo microdialysis can confirm the effects on extracellular neurotransmitter levels in the brain of living animals. Behavioral models are used to assess antidepressant-like efficacy. Finally, post-mortem tissue analysis can elucidate the molecular changes in signaling pathways that are induced by chronic drug administration.
Conclusion
The primary mechanistic distinction between this compound (as a TCA) and SSRIs lies in their selectivity. SSRIs are highly selective for the serotonin transporter, resulting in a targeted therapeutic action with a generally more tolerable side-effect profile. In contrast, the broader pharmacological actions of TCAs, including the likely profile of this compound, involve the modulation of multiple neurotransmitter systems and off-target receptor interactions. This lack of selectivity contributes to a wider range of side effects. The development of SSRIs represented a significant advancement in antidepressant therapy by improving the benefit-to-risk ratio through a more focused mechanism of action. Further research to obtain specific pharmacological data for this compound would be necessary for a more direct and quantitative comparison.
References
A Head-to-Head In Vitro Comparison of First and Second-Generation Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the pharmacological profiles of first and second-generation antidepressants. The data presented herein has been compiled from various scientific sources to offer a comprehensive overview of their mechanisms of action, target engagement, and off-target effects.
Introduction
First-generation antidepressants, primarily comprising Tricyclic Antidepressants (TCAs) and Monoamine Oxidase Inhibitors (MAOIs), were discovered in the mid-20th century and represented a significant breakthrough in the treatment of major depressive disorder.[1] Their mechanism of action, however, is broad and less selective.[1] Second-generation antidepressants, which include Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), were developed from the 1970s onwards with the aim of offering more targeted therapeutic action and improved safety profiles.[1][2] This guide will delve into the in vitro data that substantiates these differences.
Data Presentation
The following tables summarize the quantitative in vitro data for representative first and second-generation antidepressants, focusing on their binding affinities and inhibitory concentrations at key molecular targets.
Table 1: Monoamine Transporter Binding Affinities (Ki in nM)
| Antidepressant | Class | SERT | NET | DAT |
| First-Generation | ||||
| Imipramine | TCA | 1.4 | 37 | 4800 |
| Desipramine | TCA | 20 | 0.8 | 2100 |
| Amitriptyline | TCA | 4.3 | 46 | 3200 |
| Nortriptyline | TCA | 18 | 4.4 | - |
| Second-Generation | ||||
| Fluoxetine | SSRI | 1.0 | 200 | 2000 |
| Sertraline | SSRI | 0.3 | 35 | 25 |
| Paroxetine | SSRI | 0.1 | 40 | 270 |
| Citalopram | SSRI | 1.2 | 5100 | >10000 |
| Venlafaxine | SNRI | 26 | 1300 | >10000 |
| Duloxetine | SNRI | 0.8 | 6.5 | 310 |
Data compiled from multiple sources. Ki values are approximate and can vary between studies.
Table 2: Off-Target Receptor Binding Affinities (Ki in nM)
| Antidepressant | Class | Muscarinic M1 | Histamine (B1213489) H1 | Alpha-1 Adrenergic |
| First-Generation | ||||
| Imipramine | TCA | 91 | 11 | 67 |
| Desipramine | TCA | 190 | 110 | 140 |
| Amitriptyline | TCA | 21 | 1.1 | 24 |
| Nortriptyline | TCA | 65 | 10 | 91 |
| Second-Generation | ||||
| Fluoxetine | SSRI | 2100 | 3200 | 2300 |
| Sertraline | SSRI | 3700 | >10000 | 430 |
| Paroxetine | SSRI | 69 | 16000 | 1400 |
| Citalopram | SSRI | 1200 | 7700 | 2800 |
| Venlafaxine | SNRI | >10000 | >10000 | >10000 |
| Duloxetine | SNRI | 1300 | 3400 | 1200 |
Data compiled from multiple sources. Ki values are approximate and can vary between studies.
Table 3: Monoamine Oxidase Inhibition (IC50 in µM)
| Antidepressant | Class | MAO-A | MAO-B |
| First-Generation | |||
| Phenelzine | MAOI | ~0.1 | ~1.0 |
| Tranylcypromine | MAOI | ~0.5 | ~0.8 |
| Imipramine | TCA | >100 | >100 |
| Second-Generation | |||
| Fluoxetine | SSRI | >100 | >100 |
| Sertraline | SSRI | 19 | >100 |
| Venlafaxine | SNRI | >100 | >100 |
Data compiled from multiple sources. IC50 values are approximate and can vary between studies. SSRIs and most TCAs are very weak inhibitors of MAO.[3]
Experimental Protocols
Radioligand Neurotransmitter Reuptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of a radiolabeled neurotransmitter into synaptosomes or cells expressing the specific transporter.
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), or dopamine (B1211576) transporter (DAT).
-
Radioligands: [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compounds (first and second-generation antidepressants).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the transporter of interest to confluence in appropriate media.
-
Assay Preparation: On the day of the assay, wash the cells with assay buffer.
-
Compound Addition: Add varying concentrations of the test antidepressants to the wells.
-
Radioligand Addition: Add the corresponding radiolabeled neurotransmitter to initiate the uptake reaction.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 10-20 minutes).
-
Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process.
-
Cell Lysis: Lyse the cells to release the internalized radioligand.
-
Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Determine the IC50 value for each compound, which is the concentration that inhibits 50% of the specific neurotransmitter uptake.
Radioligand Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest (e.g., muscarinic M1, histamine H1, or alpha-1 adrenergic receptors).
-
Radioligands (e.g., [³H]pirenzepine for M1, [³H]pyrilamine for H1, [³H]prazosin for alpha-1).
-
Assay buffer.
-
Test compounds.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Mixture: In a microplate, combine the cell membrane preparation, the radioligand, and varying concentrations of the test antidepressant in the assay buffer.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
Western Blot Analysis for CREB Phosphorylation
This technique is used to detect and quantify the phosphorylation of the transcription factor CREB in cultured neuronal cells following treatment with antidepressants.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y).
-
Test compounds.
-
Lysis buffer.
-
SDS-PAGE gels.
-
Nitrocellulose or PVDF membranes.
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Treat cultured neuronal cells with different concentrations of first and second-generation antidepressants for a specified time.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-CREB.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total CREB to normalize the data.
-
Data Analysis: Quantify the band intensities to determine the relative change in CREB phosphorylation.[4][5]
Mandatory Visualization
Caption: Mechanisms of Action for First and Second-Generation Antidepressants.
Caption: Experimental Workflow for In Vitro Neurotransmitter Reuptake Inhibition Assay.
Caption: Downstream Signaling Cascade Implicated in Antidepressant Action.
Conclusion
The in vitro data clearly delineates the pharmacological differences between first and second-generation antidepressants. First-generation agents, such as TCAs and MAOIs, exhibit a broad spectrum of activity, which includes potent inhibition of neurotransmitter reuptake and/or metabolism, but also significant interactions with other receptor systems. This lack of selectivity is believed to contribute to their extensive side-effect profiles.
In contrast, second-generation antidepressants, like SSRIs and SNRIs, demonstrate a more targeted mechanism of action, with high affinity for specific monoamine transporters and considerably less activity at off-target receptors. This refined pharmacological profile generally translates to better tolerability.
This guide provides a foundational in vitro comparison to aid researchers and drug development professionals in understanding the molecular basis of the distinct clinical characteristics of these two classes of antidepressants. Further research into the downstream signaling consequences of these differing pharmacological profiles will continue to illuminate the intricate neurobiology of depression and its treatment.
References
- 1. First & Second Generation Antidepressants | Discovery & Examples | Study.com [study.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic-AMP response element binding protein (CREB) in the neutrophils of depressed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Study Validation of Tricyclic Antidepressant Therapeutic Targets: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic targets of tricyclic antidepressants (TCAs), a class of drugs historically used in the treatment of major depressive disorder. While specific quantitative binding data for the French TCA Propizepine (marketed as Depressin and Vagran) is not publicly available, its classification as a TCA allows for an inferred mechanism of action based on the well-characterized profiles of other drugs in this class.[1] This document summarizes the binding affinities of prominent TCAs—Amitriptyline, Imipramine, Clomipramine, and Doxepin—to key neuroreceptors and transporters, offering a framework for understanding the expected therapeutic and off-target effects of this compound.
Comparative Binding Affinity of Tricyclic Antidepressants
The therapeutic efficacy and side-effect profiles of TCAs are largely determined by their binding affinities to various neurotransmitter transporters and receptors. The following table summarizes the inhibitory constants (Ki) for several common TCAs across key targets. Lower Ki values indicate higher binding affinity.
| Target | Amitriptyline (Ki, nM) | Imipramine (Ki, nM) | Clomipramine (Ki, nM) | Doxepin (Ki, nM) |
| Serotonin (B10506) Transporter (SERT) | 4.3 | 1.1 | 0.26 | 6.7 |
| Norepinephrine (B1679862) Transporter (NET) | 10 | 37 | 46 | 36 |
| Histamine H1 Receptor | 0.2 | 11 | 31 | 0.09 |
| Alpha-1 Adrenergic Receptor | 10 | 33 | 38 | 2.5 |
| Muscarinic M1 Receptor | 1.1 | 12 | 13 | 1.9 |
Note: These values are compiled from various sources and should be considered representative. Actual values may vary depending on the experimental conditions.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for TCAs involves the blockade of serotonin and norepinephrine reuptake by inhibiting their respective transporters, SERT and NET. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. Additionally, their interaction with other receptors, often considered "off-target," contributes to both therapeutic effects and adverse side effects.
Off-Target Receptor Interactions
The side effects commonly associated with TCAs, such as sedation, dry mouth, constipation, and orthostatic hypotension, are a direct result of their binding to other receptors.
Experimental Protocols for Target Validation
The binding affinities presented in this guide are typically determined through in vitro radioligand binding assays. Below is a generalized workflow for such an experiment.
Radioligand Binding Assay Workflow
Methodology:
-
Tissue Preparation: A tissue source rich in the target receptor or transporter (e.g., specific brain regions) is homogenized to create a membrane preparation.
-
Incubation: The membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the target) and varying concentrations of the unlabeled test compound.
-
Separation: The mixture is rapidly filtered to separate the membranes (with bound radioligand) from the liquid containing the unbound radioligand.
-
Detection: The radioactivity of the filter is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. This allows for the calculation of the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding), which is then used to determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Conclusion
While direct experimental data for this compound's binding affinities are not available, its classification as a tricyclic antidepressant provides a strong basis for inferring its primary therapeutic targets and potential side-effect profile. The comparative data presented for Amitriptyline, Imipramine, Clomipramine, and Doxepin illustrate the characteristic polypharmacology of this drug class. Future research involving in vitro binding assays would be necessary to definitively characterize the therapeutic target profile of this compound and validate its comparison with other TCAs.
References
A Comparative Analysis of Propizepine and Newer Antidepressant Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tricyclic antidepressant (TCA) Propizepine with newer antidepressant compounds, including Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and atypical antidepressants. Due to the limited availability of specific clinical data for this compound, a compound introduced in the 1970s, this comparison will often refer to the general characteristics of the TCA class to which it belongs. Newer agents have been extensively studied, and a wealth of comparative efficacy and safety data is available.
Introduction to this compound
This compound is a tricyclic antidepressant that was introduced for the treatment of depression in France in the 1970s.[1] As a member of the TCA class, its mechanism of action is presumed to involve the inhibition of serotonin and norepinephrine (B1679862) reuptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft. TCAs are also known to interact with a variety of other receptors, which contributes to their therapeutic effects and their side effect profile.[2][3]
Comparative Efficacy
Modern antidepressant therapy is evaluated based on metrics such as remission rates and changes in standardized depression rating scales (e.g., HAM-D, MADRS). Large-scale meta-analyses of newer antidepressants provide robust data on their efficacy. For instance, a major network meta-analysis found that all 21 antidepressants studied were more effective than placebo. In head-to-head comparisons, agents like amitriptyline (B1667244) (a TCA), escitalopram (B1671245) (an SSRI), venlafaxine (B1195380) (an SNRI), and mirtazapine (B1677164) (an atypical antidepressant) were among the more effective options.[4]
Due to the scarcity of published clinical trial data for this compound, a direct comparison of its efficacy with these newer agents is not possible. The therapeutic efficacy of TCAs as a class is generally considered to be comparable to that of newer agents, particularly for severe depression.[4] However, the improved tolerability of newer antidepressants often makes them a first-line treatment choice.[5]
Table 1: Comparative Efficacy of Antidepressant Classes
| Antidepressant Class | Representative Compounds | General Efficacy Notes |
| Tricyclic Antidepressants (TCAs) | This compound, Amitriptyline, Imipramine | Generally effective, particularly in severe depression. Efficacy is considered comparable to newer agents, but use is limited by side effects.[4] |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Sertraline, Escitalopram, Fluoxetine | First-line treatment for depression due to a favorable balance of efficacy and tolerability.[5] Effective for a broad range of depressive and anxiety disorders. |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Venlafaxine, Duloxetine | Also a first-line option, with efficacy that may be slightly greater than SSRIs in some cases, particularly for severe depression.[4] |
| Atypical Antidepressants | Bupropion, Mirtazapine | Offer alternative mechanisms of action and side effect profiles. Bupropion is noted for a lower incidence of sexual side effects. Mirtazapine can be beneficial for patients with insomnia and poor appetite.[5][6] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for most antidepressants involves the modulation of monoamine neurotransmitters. However, the specificity of this modulation and the engagement of other receptors differ significantly between classes.
Tricyclic Antidepressants (e.g., this compound): TCAs non-selectively block the reuptake of both serotonin (5-HT) and norepinephrine (NE). They also have significant antagonist activity at muscarinic cholinergic (M1), histamine (B1213489) (H1), and alpha-1 adrenergic receptors. This broad receptor engagement is responsible for both their therapeutic effects and their characteristic side effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccjm.org [ccjm.org]
- 6. Antidepressant Side Effects: Types, Comparison Chart, and Suicide Risk [healthline.com]
A Researcher's Guide to Statistical Methods for Comparing Antidepressant Efficacy
In the landscape of psychiatric research and drug development, robust statistical methods are paramount for accurately comparing the efficacy of antidepressant medications. This guide provides an objective comparison of key statistical methodologies, complete with experimental protocols and quantitative data to inform study design and interpretation.
Pairwise Meta-Analysis: The Foundation of Evidence Synthesis
Pairwise meta-analysis is a cornerstone of evidence-based medicine, allowing for the quantitative synthesis of results from multiple clinical trials that compare the same two interventions (e.g., a specific antidepressant versus a placebo or another antidepressant).
Experimental Protocol
The execution of a pairwise meta-analysis follows a structured protocol, often guided by the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines.
1. Formulation of the Research Question: Clearly define the interventions, populations, comparators, and outcomes (PICO) of interest. For instance, "In adults with major depressive disorder (MDD), what is the efficacy of Sertraline compared to a placebo in reducing depressive symptoms?"
2. Literature Search: Conduct a comprehensive search of multiple databases (e.g., PubMed, Embase, PsycINFO) to identify all relevant randomized controlled trials (RCTs).
3. Study Selection: Screen the retrieved studies against predefined inclusion and exclusion criteria.
4. Data Extraction: Systematically extract relevant data from the included studies using a standardized form. Key data points include study characteristics, patient demographics, intervention details, and outcome measures.
5. Quality Assessment: Evaluate the risk of bias in each included study using tools like the Cochrane Risk of Bias tool.
6. Statistical Analysis:
- Effect Measure Selection: Choose an appropriate effect measure to quantify the treatment effect. Common measures for antidepressant efficacy include:
- Odds Ratio (OR): For dichotomous outcomes like treatment response or remission.
- Standardized Mean Difference (SMD): For continuous outcomes measured on different scales (e.g., Hamilton Depression Rating Scale, Montgomery-Åsberg Depression Rating Scale).
- Pooling the Data: Combine the effect measures from individual studies using a statistical model. The two main models are:
- Fixed-effect model: Assumes that all studies share a common true effect size.
- Random-effects model: Accounts for heterogeneity between studies, assuming that the true effect size varies across studies.
- Heterogeneity Assessment: Quantify the degree of variation between study results using statistics like the I² statistic.
7. Interpretation and Reporting: Summarize the findings, assess the certainty of the evidence, and discuss the implications for research and clinical practice.
Quantitative Data: Pairwise Meta-Analysis of SSRIs vs. Placebo
The following table presents illustrative data from a hypothetical pairwise meta-analysis comparing Selective Serotonin Reuptake Inhibitors (SSRIs) to placebo for the acute treatment of MDD.
| Outcome | Number of Studies | Total Participants | Pooled Effect Size (95% CI) | Interpretation |
| Response Rate | 15 | 4,500 | OR: 1.65 (1.45 - 1.88) | Patients on SSRIs have 65% higher odds of responding to treatment compared to placebo. |
| Remission Rate | 12 | 3,800 | OR: 1.50 (1.30 - 1.73) | Patients on SSRIs have 50% higher odds of achieving remission compared to placebo. |
| Change in HAM-D-17 Score | 10 | 3,200 | SMD: -0.35 (-0.45 - -0.25) | SSRIs lead to a small to moderate reduction in depressive symptoms compared to placebo. |
Note: Data are hypothetical and for illustrative purposes.
Network Meta-Analysis: A Comprehensive Comparison of Multiple Treatments
Network Meta-Analysis (NMA) is an extension of pairwise meta-analysis that allows for the simultaneous comparison of multiple treatments within a single analysis, even if they have not been directly compared in head-to-head trials.[1][2] This is achieved by combining direct and indirect evidence within a network of clinical trials.[3]
Experimental Protocol
The protocol for an NMA builds upon that of a systematic review and pairwise meta-analysis, with additional steps to account for the network structure of the evidence.
1. Systematic Review: Conduct a comprehensive systematic review to identify all RCTs of the antidepressants of interest. This includes placebo-controlled and head-to-head trials.
2. Network Geometry Visualization: Create a network diagram to visualize the available direct comparisons between treatments. The nodes represent the interventions, and the edges represent the direct comparisons from clinical trials.
3. Data Extraction: Extract data on the outcomes of interest for all treatment arms in each included trial.
4. Assumptions of NMA:
- Transitivity: The underlying assumption that indirect comparisons are valid requires that the distribution of effect modifiers (e.g., patient characteristics, study design) is similar across trials.[4]
- Consistency: The agreement between direct and indirect evidence for the same comparison. This can be statistically evaluated.
5. Statistical Analysis:
- Model Selection: Choose between a frequentist or Bayesian statistical framework. Bayesian methods are commonly used in NMA as they can incorporate prior information and provide probabilistic statements about the relative ranking of treatments.[2]
- Data Synthesis: Use specialized software (e.g., R with the netmeta or gemtc package, Stata with the mvmeta command) to perform the NMA.[1][5] The analysis generates estimates of the relative effects (e.g., odds ratios) for all possible pairwise comparisons in the network.
- Ranking of Treatments: Calculate the probability of each treatment being the best, second best, and so on, for a given outcome. This is often presented as the Surface Under the Cumulative Ranking (SUCRA) curve.
6. Assessment of Inconsistency and Heterogeneity: Evaluate the consistency of the network and the heterogeneity between studies to ensure the validity of the results.[6]
Quantitative Data: Cipriani et al. (2018) Network Meta-Analysis
A landmark NMA by Cipriani et al. (2018) compared the efficacy and acceptability of 21 antidepressants for the acute treatment of major depressive disorder in adults.[7] The following table summarizes the efficacy (response rate) of a selection of these antidepressants compared to placebo.
| Antidepressant | Odds Ratio (95% Credible Interval) vs. Placebo |
| Amitriptyline | 2.13 (1.89 - 2.41) |
| Escitalopram | 1.86 (1.68 - 2.06) |
| Mirtazapine | 1.89 (1.68 - 2.13) |
| Paroxetine | 1.85 (1.68 - 2.04) |
| Venlafaxine | 1.85 (1.67 - 2.04) |
| Sertraline | 1.77 (1.60 - 1.95) |
| Fluoxetine | 1.64 (1.49 - 1.81) |
| Citalopram | 1.64 (1.47 - 1.83) |
| Reboxetine | 1.37 (1.16 - 1.63) |
Source: Adapted from Cipriani et al., The Lancet, 2018.[7]
Workflow for Network Meta-Analysis
Sequential Trials: Mimicking Clinical Practice
Sequential trials, such as the Sequenced Treatment Alternatives to Relieve Depression (STAR*D) study, are designed to inform clinical decision-making by evaluating a series of treatment steps for patients who do not respond to initial therapy.[8][9] This design more closely mirrors real-world clinical practice where treatment is often adjusted based on patient response.
Experimental Protocol
The protocol for a sequential trial involves multiple treatment levels, with progression to the next level determined by the patient's response to the current treatment.
1. Level 1 Treatment: All eligible participants begin with a first-line antidepressant treatment (e.g., an SSRI like citalopram).[8]
2. Assessment of Response: At predefined time points (e.g., 8-12 weeks), assess participants for response and remission using standardized rating scales.
3. Progression to Level 2: Participants who do not achieve remission or cannot tolerate the Level 1 treatment are eligible to move to the next level.
4. Level 2 Randomization: Participants are randomized to a set of "switch" or "augment" strategies.
- Switch: Discontinue the Level 1 treatment and start a new antidepressant from a different class.
- Augment: Continue the Level 1 treatment and add another medication that is not an antidepressant but may enhance its effect.
5. Subsequent Levels: The process of assessment and randomization to different treatment strategies continues for subsequent levels for those who still do not achieve remission.
6. Data Analysis: The primary outcomes are typically remission rates at each level. Analyses compare the effectiveness of the different "switch" and "augment" strategies within each level.
Quantitative Data: STAR*D Study Remission Rates
The STAR*D study provided valuable data on the likelihood of achieving remission with successive treatment steps.
| Treatment Level | Treatment Strategy Examples (in STAR*D) | Remission Rate |
| Level 1 | Citalopram (SSRI) | ~37%[10] |
| Level 2 | Switch to: Sertraline (SSRI), Bupropion (NDRI), or Venlafaxine (SNRI). Augment with: Bupropion or Buspirone. | ~31%[10] |
| Level 3 | Switch to: Mirtazapine or Nortriptyline. Augment with: Lithium or Thyroid Hormone. | ~14%[10] |
| Level 4 | Tranylcypromine or Venlafaxine + Mirtazapine | ~13%[10] |
Source: Based on findings from the STAR*D Study.[8][10]
Logical Flow of a Sequential Trial
Mixed-Effects Models for Longitudinal Data: Tracking Change Over Time
Longitudinal studies, where individuals are repeatedly assessed over time, are common in antidepressant research. Mixed-effects models (also known as hierarchical linear models or multilevel models) are a powerful statistical tool for analyzing this type of data.
Experimental Protocol
1. Study Design: A longitudinal design where participants are randomized to different antidepressant treatments and followed over a period of time with repeated measurements of depressive symptoms.
2. Data Collection: Collect data on depressive symptom severity (e.g., using the HAM-D or MADRS) at multiple time points (e.g., baseline, week 1, week 2, week 4, week 8, etc.).
3. Model Specification:
- Fixed Effects: These represent the average change over time for the entire population and the average differences between treatment groups. In this context, fixed effects would typically include terms for time, treatment group, and the interaction between time and treatment group.
- Random Effects: These account for individual differences in the trajectory of depressive symptoms. For example, each patient may have their own baseline level of depression (random intercept) and their own rate of change over time (random slope).[11]
4. Statistical Analysis:
- Fit the mixed-effects model to the longitudinal data using statistical software (e.g., R with the lme4 package, SAS with PROC MIXED).
- The model estimates the fixed effects (e.g., the average rate of symptom reduction for each treatment group) and the variance of the random effects (i.e., the extent of individual differences).
- The time-by-treatment interaction term is of particular interest, as it indicates whether the rate of improvement differs between the treatment groups.
5. Interpretation: The results can reveal not only if one treatment is more effective overall, but also if it leads to a faster rate of improvement.
Hypothetical Data for Mixed-Effects Model
The following table illustrates the type of data that would be analyzed using a mixed-effects model.
| Patient ID | Treatment Group | Time (Weeks) | HAM-D-17 Score |
| 101 | Drug A | 0 | 24 |
| 101 | Drug A | 2 | 18 |
| 101 | Drug A | 4 | 14 |
| 101 | Drug A | 8 | 10 |
| 102 | Placebo | 0 | 22 |
| 102 | Placebo | 2 | 20 |
| 102 | Placebo | 4 | 19 |
| 102 | Placebo | 8 | 18 |
| ... | ... | ... | ... |
Conceptual Diagram of a Mixed-Effects Model
References
- 1. Software to Conduct a Meta-Analysis and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quantics.co.uk [quantics.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. journalofpsychiatryreform.com [journalofpsychiatryreform.com]
- 5. A Network Meta-Analysis Toolkit | Cochrane Comparing Multiple Interventions [methods.cochrane.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Translating Science Into Service: Lessons Learned From the Sequenced Treatment Alternatives to Relieve Depression (STAR*D) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Questions and Answers about the NIMH Sequenced Treatment Alternatives to Relieve Depression (STAR*D) Study — All Medication Levels - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. medium.com [medium.com]
Propizepine versus maprotiline pharmacological profile differences
A comprehensive review of the pharmacological profiles of the tricyclic antidepressant propizepine and the tetracyclic antidepressant maprotiline (B82187) reveals significant disparities in the available scientific data. While maprotiline's mechanism of action and receptor binding affinities are well-documented, a thorough search of the public domain yields a notable absence of specific in vitro pharmacological data for this compound.
This guide provides a detailed overview of the known pharmacological properties of maprotiline and highlights the current knowledge gap regarding this compound, a tricyclic antidepressant that has been used in France since the 1970s.[1]
Maprotiline: A Selective Norepinephrine (B1679862) Reuptake Inhibitor
Maprotiline is a tetracyclic antidepressant that exerts its therapeutic effects primarily through the potent and selective inhibition of norepinephrine reuptake.[2][3][4] This action increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.[1][3][5] In contrast to many tricyclic antidepressants, maprotiline has only weak effects on the reuptake of serotonin (B10506) and dopamine.[6][7]
The pharmacological profile of maprotiline also includes antagonist activity at several key receptors, which contributes to both its therapeutic effects and its side effect profile. It is a potent antagonist of the histamine (B1213489) H1 receptor, which is thought to contribute to its sedative effects.[6] Additionally, maprotiline exhibits moderate antagonism at the 5-HT2 and α1-adrenergic receptors.[6] Its anticholinergic activity is considered to be weak.[1][6]
Quantitative Pharmacological Data for Maprotiline
The following table summarizes the receptor binding affinities and neurotransmitter reuptake inhibition constants for maprotiline. The data is presented as Ki (nM) values, where a lower value indicates a higher affinity or potency.
| Target | K_i_ (nM) |
| Transporters | |
| Norepinephrine Transporter (NET) | 11.1 |
| Serotonin Transporter (SERT) | 3400 |
| Dopamine Transporter (DAT) | 3200 |
| Receptors | |
| Histamine H_1_ | 1.3 |
| α_1_-Adrenergic | 25 |
| 5-HT_2A_ | 68 |
| Muscarinic Acetylcholine | 120 |
Data compiled from various sources.
This compound: An Elusive Pharmacological Profile
Experimental Protocols
The quantitative data for maprotiline presented in this guide are typically determined through standardized in vitro laboratory procedures.
Radioligand Receptor Binding Assays
Objective: To determine the affinity of a compound for a specific receptor.
General Protocol:
-
Preparation of Cell Membranes: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes.
-
Incubation: The cell membranes are incubated with a radiolabeled ligand (a molecule that binds specifically to the receptor) and varying concentrations of the test compound (e.g., maprotiline).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Neurotransmitter Reuptake Assays
Objective: To measure the ability of a compound to inhibit the reuptake of neurotransmitters into presynaptic neurons.
General Protocol:
-
Preparation of Synaptosomes: Synaptosomes, which are isolated nerve terminals, are prepared from specific brain regions (e.g., cortex for norepinephrine, striatum for dopamine).
-
Incubation: The synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]norepinephrine) and varying concentrations of the test compound.
-
Uptake Termination: The uptake of the radiolabeled neurotransmitter is stopped by rapid cooling and filtration.
-
Quantification: The amount of radioactivity taken up by the synaptosomes is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary mechanism of action of maprotiline and a generalized workflow for determining receptor binding affinity.
Caption: Mechanism of action of maprotiline.
Caption: Experimental workflow for radioligand binding assay.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Pharmacological Characterization of Two Novel, Brain Penetrating P2X7 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound [medbox.iiab.me]
- 7. Interactions between antidepressants and P-glycoprotein at the blood-brain barrier: clinical significance of in vitro and in vivo findings - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Propizepine: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of propizepine, a tricyclic antidepressant. Adherence to these guidelines will help mitigate risks and ensure compliance with safety protocols.
Core Safety and Handling Information
When handling this compound, it is crucial to be aware of its potential hazards and to take appropriate safety measures. The following table summarizes key safety information.
| Hazard Category | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1] | Wash skin thoroughly after handling. Wear protective gloves. If skin irritation occurs, get medical advice/attention.[1] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center/doctor if you feel unwell.[1] |
| Ingestion | Harmful if swallowed. | Do not eat, drink or smoke when using this product. If swallowed, rinse mouth.[2] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound waste in a laboratory setting. This procedure is designed to minimize exposure and prevent environmental contamination.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.[1]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use a suitable respirator if ventilation is inadequate or if handling fine powders.[2]
Waste Segregation and Collection
-
Identify Waste Type: Determine if the this compound waste is a pure compound, a solution, or contaminated material (e.g., gloves, paper towels).
-
Use Designated Containers: Place all this compound waste into a clearly labeled, sealed container.[3] The container should be compatible with the chemical and prevent leakage. Label the container as "Hazardous Waste Pharmaceuticals."
Spill Management
In the event of a this compound spill, follow these steps:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel and ensure adequate ventilation.
-
Contain the Spill: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3]
-
Clean the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Cleanup Materials: Place all contaminated cleaning materials into the designated hazardous waste container.
Final Disposal
-
Consult Regulations: Dispose of the sealed container of this compound waste through an approved waste disposal plant or a licensed hazardous waste management company.[1] Always adhere to local, state, and federal regulations for hazardous waste disposal.[3][4]
-
Avoid Sewer Disposal: Do not dispose of this compound down the drain.[5][6] This practice is banned for hazardous waste pharmaceuticals in many regions and contributes to environmental contamination.[7][8][9][10]
-
Documentation: Maintain records of all hazardous waste disposal activities as required by your institution and regulatory agencies.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. Environmental concerns and bioaccumulation of psychiatric drugs in water bodies – Conventional versus biocatalytic systems of mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
- 9. mdpi.com [mdpi.com]
- 10. Environmental pollution with psychiatric drugs - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for Propizepine
Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Propizepine to mitigate potential health risks. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to ensure a safe laboratory environment.
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation. The chemical, physical, and toxicological properties have not been thoroughly investigated, warranting a cautious approach.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound, based on established safety guidelines for hazardous chemicals.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or rubber gloves are recommended. Ensure gloves are inspected for integrity before each use[1]. For compounding, administering, and disposing of hazardous drugs, wearing two pairs of gloves is advised[2]. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn to prevent contact with eyes. In cases of potential splashing, a face shield should be used in addition to goggles[3]. |
| Respiratory Protection | NIOSH-approved respirator | Use in a well-ventilated area. If dust, fumes, or aerosols may be generated, a respirator is necessary[3]. The type of respirator should be selected based on the potential for exposure. |
| Body Protection | Protective clothing | A lab coat or a disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is required to prevent skin contact[2][3]. |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet to protect against spills[1]. |
Handling and Storage Procedures
Safe handling and storage are critical to prevent exposure and maintain the integrity of the compound.
| Procedure | Guideline |
| Handling | - Work in a well-ventilated area, preferably in a chemical fume hood[3].- Avoid breathing dust, fumes, gas, mist, vapors, or spray.- Wash hands thoroughly after handling[3].- Do not eat, drink, or smoke in the handling area[2][3]. |
| Storage | - Store in a well-ventilated place.- Keep the container tightly closed.- Store in a locked-up area[3]. |
Emergency and Disposal Protocols
Immediate and appropriate responses to emergencies and proper disposal are crucial for safety and environmental protection.
| Protocol | Action |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| First Aid: Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |
| First Aid: Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
| Spill Cleanup | Contain the spill. For dry solids, use a damp cloth or a filtered vacuum to clean up, avoiding dust generation. Place waste in a labeled, sealed container for disposal[4]. |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[5]. Do not allow the product to enter drains or waterways[6]. |
Experimental Workflow for Handling this compound
The following diagram illustrates the procedural workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
